molecular formula C32H60N2O8S B15549396 CHAPS hydrate

CHAPS hydrate

Cat. No.: B15549396
M. Wt: 632.9 g/mol
InChI Key: SJCUTFKCLFLIFE-UQXIPAFQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CHAPS hydrate is a useful research compound. Its molecular formula is C32H60N2O8S and its molecular weight is 632.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C32H60N2O8S

Molecular Weight

632.9 g/mol

IUPAC Name

3-[dimethyl-[3-[[(4R)-4-[(3R,5S,7R,8R,9S,10R,12S,13S,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propyl]azaniumyl]propane-1-sulfonate;hydrate

InChI

InChI=1S/C32H58N2O7S.H2O/c1-21(8-11-29(38)33-14-6-15-34(4,5)16-7-17-42(39,40)41)24-9-10-25-30-26(20-28(37)32(24,25)3)31(2)13-12-23(35)18-22(31)19-27(30)36;/h21-28,30,35-37H,6-20H2,1-5H3,(H-,33,38,39,40,41);1H2/t21-,22+,23-,24-,25+,26+,27-,28+,30+,31-,32+;/m1./s1

InChI Key

SJCUTFKCLFLIFE-UQXIPAFQSA-N

Origin of Product

United States

Foundational & Exploratory

The Role of CHAPS Hydrate in Cell Lysis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular and molecular biology, the ability to effectively lyse cells and solubilize proteins is a foundational requirement for a vast array of downstream applications. The choice of detergent is a critical determinant of experimental success, particularly when the preservation of protein structure and function is paramount. CHAPS hydrate (B1144303), a zwitterionic detergent, has emerged as a powerful tool for researchers, offering a unique combination of solubilization efficiency and non-denaturing properties. This technical guide provides an in-depth exploration of the function of CHAPS hydrate in cell lysis, its mechanism of action, and its application in key experimental workflows.

The Function and Mechanism of Action of this compound

CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a sulfobetaine (B10348) derivative of cholic acid.[1] Its structure features a rigid, hydrophobic steroid backbone and a polar, zwitterionic head group.[1] This amphipathic nature is central to its function as a detergent.[2]

In an aqueous environment, above its critical micelle concentration (CMC), CHAPS monomers self-assemble into small, spherical structures called micelles.[2] The hydrophobic steroid rings orient towards the core of the micelle, while the charged head groups face outwards, interacting with the surrounding water molecules.

When introduced to a cell suspension, CHAPS micelles interact with the lipid bilayer of the cell membrane. The hydrophobic portions of the CHAPS molecules intercalate into the membrane, disrupting the native lipid-lipid and lipid-protein interactions that maintain membrane integrity.[2] This process leads to the solubilization of the membrane and the release of intracellular contents.

Crucially, the zwitterionic nature of CHAPS, possessing both a positive and a negative charge, results in a net neutral charge over a broad pH range.[3] This property minimizes non-specific ionic interactions with proteins, thereby preserving their native conformation and biological activity.[3][4] This is in stark contrast to ionic detergents like Sodium Dodecyl Sulfate (SDS), which are strongly denaturing.[5]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a detergent is essential for optimizing experimental protocols. The key properties of this compound are summarized in the table below.

PropertyValueReferences
Molecular Weight 614.88 g/mol (anhydrous basis)[1][6]
Chemical Formula C₃₂H₅₈N₂O₇S · xH₂O[6]
Appearance White crystalline powder[1]
Critical Micelle Concentration (CMC) 6 - 10 mM[1][7]
Aggregation Number ~10[1]
Micelle Molecular Weight ~6,150 Da[7]
Solubility in Water 50 mg/mL[6]
Charge Zwitterionic[2][3]
Denaturing Potential Non-denaturing[3][4]

Quantitative Comparison of Detergent Efficiency

The choice of detergent significantly impacts the yield and purity of extracted proteins. The following table provides a comparative summary of the performance of CHAPS against other commonly used detergents in the context of membrane protein extraction. The data highlights the trade-off between solubilization power and the preservation of protein integrity.

DetergentTypeTypical ConcentrationTotal Protein YieldPurity of Target ProteinPreservation of Protein Activity
CHAPS Zwitterionic0.5 - 2% (w/v)ModerateHighExcellent
Triton X-100 Non-ionic0.1 - 1% (v/v)HighModerateGood
SDS Anionic0.1 - 1% (w/v)Very HighLowPoor (Denaturing)
Digitonin Non-ionic0.1 - 1% (w/v)Low to ModerateHighExcellent

This table is a generalized representation based on established knowledge. Actual results may vary depending on the cell type, target protein, and specific experimental conditions. A study comparing CHAPS and Triton X-100 on erythrocyte membranes found that CHAPS has a lower affinity for the membrane and causes less disorder to the lipid structure at sub-hemolytic concentrations.[8][9]

Experimental Protocols

General Protein Extraction from Mammalian Cells using CHAPS Lysis Buffer

This protocol outlines a standard procedure for the extraction of total cellular proteins from cultured mammalian cells for downstream applications such as Western blotting.

Materials:

  • Cultured mammalian cells (e.g., HEK293, HeLa)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • CHAPS Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) CHAPS)

  • Protease and phosphatase inhibitor cocktails

  • Microcentrifuge

  • Cell scraper

Procedure:

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold CHAPS Lysis Buffer (supplemented with protease and phosphatase inhibitors) to the culture dish. For a 10 cm dish, 500 µL to 1 mL is typically sufficient.

  • Using a cell scraper, gently scrape the cells into the lysis buffer.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with occasional vortexing, to ensure complete lysis.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant, containing the solubilized proteins, to a new pre-chilled tube.

  • Determine the protein concentration using a suitable assay (e.g., BCA or Bradford assay).

  • The protein extract is now ready for downstream analysis or can be stored at -80°C.

Co-Immunoprecipitation (Co-IP) using CHAPS Buffer

CHAPS is an ideal detergent for Co-IP as it effectively solubilizes protein complexes while preserving their native interactions.[10][11][12]

Materials:

  • Cell lysate prepared with CHAPS Lysis Buffer (as described above)

  • Primary antibody specific for the "bait" protein

  • Protein A/G magnetic beads or agarose (B213101) resin

  • CHAPS Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.5% (w/v) CHAPS)

  • Elution Buffer (e.g., 1x Laemmli sample buffer or a low pH glycine (B1666218) buffer)

  • Microcentrifuge or magnetic rack

Procedure:

  • Pre-clearing the Lysate:

    • Add 20-30 µL of Protein A/G beads to 500 µg - 1 mg of cell lysate.

    • Incubate with gentle rotation for 1 hour at 4°C.

    • Pellet the beads and transfer the supernatant to a new tube. This step reduces non-specific binding.

  • Immunoprecipitation:

    • Add the primary antibody (typically 1-5 µg) to the pre-cleared lysate.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

    • Add 30-50 µL of fresh Protein A/G beads to the lysate-antibody mixture.

    • Incubate with gentle rotation for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Resuspend the beads in 1 mL of ice-cold CHAPS Wash Buffer.

    • Repeat the wash step 3-5 times to remove non-specifically bound proteins.

  • Elution:

    • After the final wash, remove all residual wash buffer.

    • Resuspend the beads in 20-50 µL of Elution Buffer.

    • If using Laemmli buffer, heat the sample at 95-100°C for 5-10 minutes.

    • Pellet the beads and collect the supernatant containing the immunoprecipitated protein complex.

  • Analysis:

    • Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein.

Mandatory Visualizations

The following diagrams illustrate key workflows where this compound is instrumental.

Co_Immunoprecipitation_Workflow Co-Immunoprecipitation (Co-IP) Workflow using CHAPS start Start with Cultured Cells lysis Cell Lysis with CHAPS Lysis Buffer start->lysis preclear Pre-clear Lysate with Protein A/G Beads lysis->preclear ip Immunoprecipitation: Add Bait Antibody preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads with CHAPS Wash Buffer capture->wash elute Elute Protein Complex wash->elute analysis Analyze by Western Blot or Mass Spectrometry elute->analysis

Caption: A schematic overview of the co-immunoprecipitation (Co-IP) experimental workflow.

Caspase_3_Activation_Pathway Caspase-3 Activation Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL) death_receptor Death Receptor (e.g., FasR) death_ligand->death_receptor disc DISC Formation (FADD, Pro-Caspase-8) death_receptor->disc casp8 Active Caspase-8 disc->casp8 pro_casp3 Pro-Caspase-3 casp8->pro_casp3 cell_stress Cellular Stress mitochondrion Mitochondrion cell_stress->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Pro-Caspase-9) cytochrome_c->apoptosome casp9 Active Caspase-9 apoptosome->casp9 casp9->pro_casp3 casp3 Active Caspase-3 pro_casp3->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Simplified diagram of the extrinsic and intrinsic pathways leading to Caspase-3 activation.

Conclusion

This compound is a versatile and effective zwitterionic detergent that plays a crucial role in modern cell biology and proteomics research. Its ability to gently lyse cells and solubilize proteins while preserving their native structure and function makes it an invaluable tool for a wide range of applications, including protein extraction, immunoprecipitation, and 2D-gel electrophoresis.[4][10][11][12] By understanding its mechanism of action and physicochemical properties, researchers can effectively leverage CHAPS to achieve high-quality, reproducible results in their investigations of complex biological systems.

References

The Zwitterionic Advantage: An In-depth Technical Guide to CHAPS Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biochemical research and drug development, the effective solubilization and stabilization of proteins, particularly membrane proteins, are paramount. Among the arsenal (B13267) of detergents available, 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate hydrate (B1144303), commonly known as CHAPS hydrate, stands out due to its unique zwitterionic nature. This technical guide provides a comprehensive exploration of the core characteristics of this compound, its physicochemical properties, and its versatile applications, with a focus on quantitative data and detailed experimental protocols.

The Core of CHAPS: A Zwitterionic Structure

CHAPS is a non-denaturing, sulfobetaine (B10348) derivative of cholic acid.[1][2][3] Its defining feature is its zwitterionic structure, which incorporates both a positively charged quaternary ammonium (B1175870) group and a negatively charged sulfonate group.[4][5] This dual-charge characteristic results in a net neutral charge over a broad pH range, typically from 2 to 12.[6][7][8] This electrical neutrality is a significant advantage in various biochemical techniques as it minimizes interference with the native charge of the proteins being analyzed.[9][10]

The structure of CHAPS combines the rigid, hydrophobic steroid backbone of bile salts with a polar, zwitterionic head group.[4][11] This amphipathic nature is fundamental to its function as a detergent, enabling it to interact with and solubilize hydrophobic membrane proteins while maintaining their native structure and function.[9][12]

cluster_chaps CHAPS Chemical Structure cluster_hydrophobic Hydrophobic Steroid Nucleus cluster_zwitterionic Zwitterionic Head Group chaps_img

Chemical structure of CHAPS, highlighting its distinct domains.

Quantitative Physicochemical Properties of CHAPS

The efficacy of CHAPS as a detergent is dictated by its physicochemical properties, which are influenced by environmental factors such as temperature, pH, and ionic strength.[13][14] Understanding these parameters is crucial for optimizing experimental conditions.

ParameterValueExperimental ConditionsTechnique(s)
Molecular Weight 614.88 g/mol (anhydrous basis)[1][12][15]--
Critical Micelle Concentration (CMC) 6 - 10 mM[1][3][4][7][11][16][17][18][19][20][21]Not specifiedNot specified
5.80 mM[13]Not specifiedStreaming Potential Measurement
6.41 mM[13]No saltNot specified
4.10 mM[13]1.5 M NaClNot specified
8 mM[22][23]Not specifiedNot specified
4.2 - 6.5 mM[24]Not specifiedNot specified
Aggregation Number (Nagg) ~10[4][12][18]Not specifiedNot specified
4 - 14[11][13]0 - 0.1 M Na+Not specified
5 ± 1[14]278.15 K - 328.15 K, Water, NaCl solutions (0.1, 0.5, 1 M), Buffer solutions (pH 3.0, 6.8, 7.8)Isothermal Titration Calorimetry (ITC)
9 - 10[24]Not specifiedNot specified
Micellar Molecular Weight ~6,150 Da[1][3][12][16][18][19][20][21]Not specifiedNot specified
Hydrodynamic Diameter (Dh) 3.0 nm[13]298 KNuclear Magnetic Resonance (NMR) Spectroscopy
2.8 nm[13]298 KTransmission Electron Microscopy (TEM)
Cloud Point >100 °C[18][22][23]--
Solubility in Water 50 mg/mL[3][11][15][23][25]20°C-

The Zwitterionic Advantage in Application

The unique properties of CHAPS make it a versatile tool in a multitude of applications, from solubilizing membrane proteins for structural studies to preparing samples for high-resolution electrophoretic separation.

cluster_properties Key Properties cluster_applications Primary Applications chaps CHAPS (Zwitterionic Nature) non_denaturing Non-denaturing chaps->non_denaturing preserves native structure net_neutral Net Neutral Charge (pH 2-12) chaps->net_neutral high_cmc High CMC & Low Aggregation Number chaps->high_cmc allows for easy removal protein_solubilization Membrane Protein Solubilization non_denaturing->protein_solubilization protein_interactions Co-Immunoprecipitation non_denaturing->protein_interactions chromatography Ion-Exchange Chromatography net_neutral->chromatography no charge interference electrophoresis Isoelectric Focusing & 2D-PAGE net_neutral->electrophoresis maintains protein's pI high_cmc->protein_solubilization

Logical flow of CHAPS' properties and their benefits in various applications.

Detailed Experimental Protocols

Membrane Protein Solubilization and Extraction

CHAPS is highly effective at extracting membrane proteins from the lipid bilayer while preserving their native conformation and activity.[12][26]

start Start: Cell Pellet wash Wash cells with ice-cold PBS start->wash lyse Resuspend in CHAPS Lysis Buffer (e.g., 1% CHAPS, protease inhibitors) wash->lyse incubate Incubate on ice for 30 minutes lyse->incubate centrifuge Centrifuge at high speed (e.g., 14,000 x g) for 15 min at 4°C incubate->centrifuge collect Collect supernatant containing solubilized proteins centrifuge->collect quantify Quantify protein concentration (e.g., BCA assay) collect->quantify end End: Solubilized Protein Extract quantify->end

Workflow for membrane protein extraction using CHAPS.

Materials:

  • Cell pellet

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • CHAPS Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% (w/v) CHAPS, 1 mM EDTA, protease inhibitor cocktail[10]

  • Microcentrifuge

Procedure:

  • Cell Washing: Wash the cell pellet with ice-cold PBS to remove any residual media. Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.[12]

  • Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold CHAPS Lysis Buffer.[12]

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional gentle vortexing to facilitate lysis.[10][12] For more resistant cells, Dounce homogenization or sonication can be employed.[10]

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet insoluble cell debris.[12]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the solubilized proteins, to a new pre-chilled microcentrifuge tube.[12]

  • Quantification: Determine the protein concentration of the lysate using a suitable protein assay, such as the BCA assay. The protein extract is now ready for downstream applications.[12]

Isoelectric Focusing (IEF) and 2D-Gel Electrophoresis

The zwitterionic nature of CHAPS makes it an ideal detergent for IEF and 2D-PAGE, as it does not contribute a net charge and thus does not interfere with the separation of proteins based on their isoelectric point (pI).[3][6][11]

start Start: Solubilized Protein Sample rehydration Mix sample with Rehydration Buffer (containing 2-4% CHAPS, Urea, DTT) start->rehydration load Load sample onto IPG strip rehydration->load rehydrate_strip Rehydrate IPG strip (4h to overnight) load->rehydrate_strip ief Perform Isoelectric Focusing (1st Dimension) rehydrate_strip->ief equilibrate1 Equilibrate strip in Equilibration Buffer I (with DTT) ief->equilibrate1 equilibrate2 Equilibrate strip in Equilibration Buffer II (with iodoacetamide) equilibrate1->equilibrate2 sds_page Run SDS-PAGE (2nd Dimension) equilibrate2->sds_page end End: 2D Gel sds_page->end

Workflow for 2D-Gel Electrophoresis using CHAPS.

Materials:

  • Protein sample in a low-salt buffer

  • Rehydration Buffer: 8 M Urea, 2% (w/v) CHAPS, 50 mM Dithiothreitol (DTT), 0.2% (v/v) carrier ampholytes, and a trace of Bromophenol Blue[12]

  • Immobilized pH gradient (IPG) strips

  • Equilibration Buffer I: 6 M urea, 2% SDS, 0.375 M Tris-HCl pH 8.8, 20% glycerol, 2% DTT[10]

  • Equilibration Buffer II: 6 M urea, 2% SDS, 0.375 M Tris-HCl pH 8.8, 20% glycerol, 2.5% iodoacetamide

  • IEF focusing unit and SDS-PAGE equipment

Procedure:

  • Sample Preparation: Mix the protein sample with the Rehydration Buffer. A typical protein load for an analytical gel is 50-100 µg.[12]

  • IPG Strip Rehydration: Pipette the sample mixture into the channels of the IPG strip holder and place the IPG strip gel-side down onto the sample. Overlay with mineral oil to prevent evaporation and allow the strip to rehydrate for at least 4 hours or overnight at room temperature.[12]

  • First Dimension - IEF: Place the strip holder into the IEF focusing unit and run the appropriate IEF program, which typically consists of several steps with increasing voltage.[12]

  • Equilibration: After focusing, equilibrate the IPG strip in Equilibration Buffer I for 15 minutes with gentle agitation, followed by a 15-minute incubation in Equilibration Buffer II.[10]

  • Second Dimension - SDS-PAGE: Place the equilibrated IPG strip onto the top of an SDS-PAGE gel, seal it in place with agarose, and perform electrophoresis to separate the proteins by molecular weight.[10]

Co-Immunoprecipitation (Co-IP)

CHAPS is a mild detergent that is often used in lysis buffers for Co-IP experiments because it can effectively solubilize proteins while preserving the delicate protein-protein interactions necessary for successful immunoprecipitation.[12]

Materials:

  • Cell pellet

  • Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% (w/v) CHAPS, protease and phosphatase inhibitor cocktails[12]

  • Antibody specific to the "bait" protein

  • Protein A/G magnetic beads

  • Wash Buffer: Co-IP Lysis Buffer with a reduced CHAPS concentration (e.g., 0.1%)[12]

  • Elution Buffer (e.g., 1X SDS-PAGE sample buffer)

Procedure:

  • Cell Lysis: Lyse the cells using the Co-IP Lysis Buffer as described in the protein extraction protocol.[12]

  • Pre-clearing: To reduce non-specific binding, incubate the lysate with protein A/G magnetic beads for 1 hour at 4°C on a rotator. Pellet the beads with a magnetic rack and transfer the supernatant to a new tube.[27]

  • Immunoprecipitation: Add the "bait" antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.[12]

  • Immune Complex Capture: Add equilibrated protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.[12]

  • Washing: Pellet the beads using a magnetic rack and discard the supernatant. Wash the beads three to five times with ice-cold Wash Buffer.[12]

  • Elution: After the final wash, resuspend the beads in Elution Buffer and boil for 5-10 minutes to elute the protein complexes for downstream analysis like Western blotting.[27]

Conclusion

This compound's zwitterionic nature, coupled with its non-denaturing properties, establishes it as an indispensable tool for researchers, scientists, and drug development professionals. Its ability to gently solubilize membrane proteins while maintaining their native charge and structure makes it highly compatible with a wide array of analytical techniques. By understanding its quantitative physicochemical properties and employing optimized experimental protocols, the scientific community can continue to leverage the unique advantages of CHAPS to unravel complex biological systems and accelerate the discovery of novel therapeutics.

References

The Guardian of Native States: A Technical Guide to CHAPS Hydrate in Protein Preservation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of protein research, maintaining the native conformational state and biological activity of proteins is paramount. This is particularly challenging for membrane proteins, which are notoriously difficult to extract and stabilize outside their native lipid environment.[1] 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate, or CHAPS, is a zwitterionic detergent that has become an indispensable tool for researchers, prized for its ability to gently solubilize and stabilize proteins while preserving their native structure and function.[2] This in-depth technical guide explores the multifaceted role of CHAPS hydrate (B1144303) in modern protein science, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their quest to unravel the complexities of the proteome.

The Mechanism of Action: How CHAPS Preserves Protein Integrity

CHAPS is a sulfobetaine (B10348) derivative of cholic acid, uniquely combining the properties of bile salts and N-alkyl sulfobetaines.[3][4] Its non-denaturing character allows it to disrupt protein-protein and lipid-protein interactions without unraveling the protein's secondary and tertiary structures.[3] The primary mechanism of action involves the formation of micelles that shield the hydrophobic regions of a protein from the aqueous environment. Above its critical micelle concentration (CMC) of 6-10 mM, CHAPS molecules self-assemble into small micelles. When a membrane protein is extracted from its lipid bilayer, its hydrophobic transmembrane domains become exposed. CHAPS micelles encapsulate these hydrophobic regions, preventing aggregation and precipitation that would otherwise lead to a loss of function.

dot

Caption: Mechanism of membrane protein solubilization by CHAPS.

Quantitative Data: A Comparative Overview

The selection of a suitable detergent is a critical step in experimental design. The following tables summarize the physicochemical properties of CHAPS and provide a comparative analysis with other commonly used detergents.

Table 1: Physicochemical Properties of CHAPS

PropertyValueReferences
Molecular Weight614.88 g/mol
Critical Micelle Concentration (CMC)      6 - 10 mM
Micellar Molecular Weight~6,150 Da
Aggregation Number~10
AppearanceWhite crystalline powder
Solubility in WaterHigh

Table 2: Comparison of Common Detergents for Membrane Protein Extraction

PropertyCHAPSTriton X-100NP-40 (Igepal CA-630)
TypeZwitterionicNon-ionicNon-ionic
CMC6-10 mM0.2-0.9 mM0.05-0.3 mM
Micelle Molecular Weight~6,150 Da~90,000 Da~90,000 Da
DialyzableYesNoNo

This table presents a summary of data from multiple sources.

Experimental Protocols

Detailed and reproducible protocols are essential for successful protein studies. The following sections provide methodologies for common applications of CHAPS.

Protocol 1: Extraction of Total Cellular Proteins from Cultured Mammalian Cells

This protocol is suitable for the extraction of total cellular proteins for subsequent analysis by methods such as Western blotting.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • CHAPS Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% (w/v) CHAPS, 1 mM EDTA, and protease inhibitor cocktail.

  • Cell scraper

  • Microcentrifuge

Procedure:

  • Place the cell culture dish on ice and wash the cell monolayer twice with ice-cold PBS.

  • Aspirate the PBS completely and add 1 mL of ice-cold CHAPS Lysis Buffer per 10 cm dish.

  • Incubate the dish on ice for 30 minutes with occasional gentle swirling.

  • Using a cell scraper, scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant, containing the solubilized proteins, to a fresh tube.

  • Quantify the protein concentration using a suitable method, such as the Bradford assay.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Study Protein-Protein Interactions

CHAPS is well-suited for Co-IP as it effectively solubilizes proteins while preserving their native interactions.

Materials:

  • Cell lysate prepared as in Protocol 1.

  • Specific antibody for the "bait" protein.

  • Protein A/G magnetic beads.

  • Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.5% (w/v) CHAPS.

  • Elution Buffer (e.g., 1X SDS-PAGE sample buffer).

Procedure:

  • Pre-clear the lysate by incubating it with protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with the specific antibody for 2-4 hours or overnight at 4°C with gentle rotation.

  • Add protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

  • Pellet the beads using a magnetic rack and discard the supernatant.

  • Wash the beads three to five times with ice-cold Wash Buffer.

  • Elute the protein complexes by resuspending the beads in Elution Buffer and heating at 95-100°C for 5-10 minutes.

  • Pellet the beads and collect the supernatant for analysis by Western blotting.

dot

CoIP_Workflow start Start: Cell Lysate in CHAPS Buffer preclear Pre-clear with Protein A/G Beads start->preclear add_antibody Add Specific 'Bait' Antibody preclear->add_antibody add_beads Add Protein A/G Beads add_antibody->add_beads wash Wash Beads (3-5x) add_beads->wash elute Elute Protein Complexes wash->elute analyze Analyze by Western Blot elute->analyze EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2 Grb2 Dimerization->Grb2 recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription activates

References

An In-depth Technical Guide to the Use of CHAPS Hydrate in Biochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CHAPS, an abbreviation for 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate, is a zwitterionic detergent crucial in protein research. It is particularly valued for its ability to solubilize proteins, especially those embedded within cellular membranes, while preserving their native structure and function.[1] This guide offers a comprehensive overview of CHAPS, detailing its physicochemical properties, mechanisms of action, and providing protocols for its application in key experimental workflows.

Core Principles and Physicochemical Properties

CHAPS is a derivative of the naturally occurring bile salts and combines the features of both sulfobetaine-type detergents and bile salts.[2][3] Its structure includes a rigid, steroidal hydrophobic group and a polar, zwitterionic head group, which accounts for its non-denaturing characteristics.[1] This amphipathic nature allows it to effectively disrupt lipid-lipid and lipid-protein interactions to extract membrane proteins.[1]

A key characteristic of any detergent is its Critical Micelle Concentration (CMC), the concentration at which detergent monomers begin to self-assemble into micelles.[1][4] CHAPS has a high CMC, which, along with its small micelle size, allows for its easy removal from samples via dialysis.[2][5]

The following table summarizes the key physicochemical properties of CHAPS, providing essential data for experimental design.

PropertyValueReferences
Molecular Weight 614.88 g/mol [1][3]
Appearance White crystalline powder[1][2]
Critical Micelle Concentration (CMC) 6 - 10 mM[1][2][6]
Aggregation Number 4 - 14[2][7]
Micelle Molecular Weight ~6,150 Da[1][6]
Solubility in Water 50 mg/mL at 20°C[2][3]
Cloud Point >100°C[6]

Mechanism of Action: Solubilizing Membrane Proteins

The primary role of CHAPS in biochemistry is to extract proteins from the lipid bilayer of cellular membranes. This process is initiated when the CHAPS concentration exceeds its CMC.[1]

  • Monomer Partitioning : CHAPS monomers insert themselves into the lipid bilayer.

  • Membrane Saturation : As the concentration increases, the membrane becomes saturated with detergent molecules.

  • Micelle Formation : The bilayer is disrupted, leading to the formation of mixed micelles containing proteins, lipids, and detergent molecules.[7]

  • Solubilization : The hydrophobic regions of the transmembrane proteins are shielded from the aqueous environment by the hydrophobic core of the CHAPS micelle, resulting in a soluble protein-detergent complex.[1] This gentle extraction method helps to preserve the protein's native conformation and biological activity.[1]

G Mechanism of Membrane Protein Solubilization by CHAPS cluster_membrane Lipid Bilayer with Integral Protein cluster_chaps CHAPS Addition (>CMC) cluster_micelle Formation of Soluble Complex p1 Protein l1 l2 l3 l4 c1 C c2 C c3 C c4 C c5 C c6 C p2 Protein m1 CHAPS Micelle cluster_membrane cluster_membrane cluster_chaps cluster_chaps cluster_membrane->cluster_chaps Disruption cluster_micelle cluster_micelle cluster_chaps->cluster_micelle Encapsulation

Mechanism of membrane protein solubilization by CHAPS.

Key Applications and Experimental Protocols

CHAPS is a versatile tool used in a variety of biochemical applications, including protein extraction, isoelectric focusing (IEF), 2D-gel electrophoresis, and co-immunoprecipitation.[1][2][8] Its zwitterionic nature makes it particularly useful in IEF and ion-exchange chromatography as it carries no net charge over a wide pH range.[8][9]

This protocol provides a general workflow for the solubilization of membrane proteins from cultured cells. The optimal concentration of CHAPS may need to be determined empirically for each specific protein.[7]

Materials:

  • Cell pellet

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • CHAPS Lysis Buffer (e.g., 2% w/v CHAPS, 150 mM NaCl, 50 mM Tris-HCl pH 7.5, protease inhibitor cocktail)

  • Microcentrifuge

Procedure:

  • Wash the cell pellet three times with ice-cold PBS, centrifuging to pellet the cells after each wash.[2]

  • Resuspend the cell pellet in ice-cold CHAPS Lysis Buffer. A typical ratio is 1 volume of cell pellet to 9 volumes of buffer.[2]

  • Incubate the lysate on ice for 30 minutes, vortexing intermittently to facilitate lysis.[10]

  • To ensure complete lysis, freeze the sample at -80°C and then thaw. Repeat this freeze-thaw cycle twice.[2]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet insoluble cellular debris.[2][10]

  • Carefully collect the supernatant, which contains the solubilized proteins.

  • The solubilized protein fraction is now ready for downstream applications such as quantification, SDS-PAGE, or immunoprecipitation.[2][7]

G start Start: Cell Pellet wash Wash with ice-cold PBS (3x) start->wash lyse Resuspend in CHAPS Lysis Buffer Incubate on ice (30 min) wash->lyse freeze Freeze-Thaw Cycles (2x) lyse->freeze centrifuge Centrifuge at 14,000 x g (15 min, 4°C) freeze->centrifuge collect Collect Supernatant (Solubilized Proteins) centrifuge->collect end Downstream Analysis collect->end

Workflow for membrane protein solubilization using CHAPS.

CHAPS is a standard detergent used for protein solubilization prior to isoelectric focusing, the first dimension of 2D electrophoresis.[11][12]

Materials:

  • Protein sample (e.g., cell pellet, tissue homogenate)

  • Lysis/Rehydration Buffer: 7 M Urea, 2 M Thiourea, 4% (w/v) CHAPS, 40 mM Tris, 65 mM DTT, protease inhibitor cocktail.[11][12]

  • Microcentrifuge

Procedure:

  • Add the Lysis/Rehydration Buffer to the protein sample.

  • Sonicate or vortex the sample vigorously to ensure complete solubilization.

  • Incubate the mixture for 1 hour at room temperature, with occasional vortexing.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-30 minutes at 4°C to pellet any insoluble material.[11]

  • Carefully collect the supernatant containing the solubilized proteins.

  • Determine the protein concentration using a compatible protein assay.

  • The sample is now ready for loading onto an Immobilized pH Gradient (IPG) strip for isoelectric focusing.

Typical Working Concentrations

The optimal concentration of CHAPS is application-dependent. The table below provides typical working concentrations for common biochemical techniques.

ApplicationTypical CHAPS Concentration (% w/v)Typical CHAPS Concentration (mM)References
Membrane Protein Solubilization 0.5% - 2.0%~8 - 32.5 mM[9]
Isoelectric Focusing (IEF) / 2D-PAGE 2% - 4%~32.5 - 65 mM[2][5][12]
Immunoprecipitation 0.5% - 1.0%~8 - 16.3 mM[2]
Cell Lysis (non-denaturing) 0.5% - 1.0%~8 - 16.3 mM[2]

Conclusion

CHAPS hydrate (B1144303) is an invaluable zwitterionic detergent in the fields of biochemistry and drug discovery.[1][3] Its non-denaturing properties make it highly effective for solubilizing challenging membrane proteins while preserving their biological activity and protein-protein interactions.[6][8] By understanding its core principles and utilizing optimized protocols, researchers can effectively harness the capabilities of CHAPS for a wide range of applications, from proteomic analysis to the study of protein structure and function.

References

Methodological & Application

Application Notes and Protocols: CHAPS for Membrane Protein Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to utilizing the zwitterionic detergent CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) for the effective extraction of membrane proteins from various biological samples. This document outlines the physicochemical properties of CHAPS, protocols for protein extraction from cultured cells and tissues, and its application in downstream immunological assays.

Introduction

Membrane proteins are integral to numerous cellular processes, including signal transduction, molecular transport, and cell adhesion, making them critical targets in drug discovery and biomedical research. However, their hydrophobic nature poses significant challenges for extraction and purification while preserving their native conformation and function. CHAPS is a mild, non-denaturing zwitterionic detergent that is highly effective for solubilizing membrane proteins.[1][2][3] Its unique structure, featuring a rigid steroidal backbone and a polar head group, allows it to disrupt lipid-lipid and lipid-protein interactions without causing extensive protein denaturation.[1] A key advantage of CHAPS is its high critical micelle concentration (CMC) of 6-10 mM, which facilitates its removal from protein samples via dialysis.[1][4]

Data Presentation

Physicochemical Properties of CHAPS

The effectiveness of a detergent in membrane protein extraction is largely dictated by its physicochemical properties. CHAPS is favored for its ability to preserve the native structure and function of proteins.[4][5]

PropertyValueReferences
Molecular Weight614.88 g/mol [4]
Critical Micelle Concentration (CMC)6 - 10 mM[4]
Micellar Molecular Weight6,150 Da[4]
Aggregation Number~10[4]
AppearanceWhite solid[4]
SolubilitySoluble in water (up to 50 mg/ml)[4]
Comparison of Common Detergents for Membrane Protein Extraction

CHAPS is often chosen for its gentle nature compared to other common detergents. The following table provides a comparative overview.

PropertyCHAPSTriton X-100NP-40 (Igepal CA-630)
TypeZwitterionicNon-ionicNon-ionic
CMC6-10 mM0.2-0.9 mM0.05-0.3 mM
Micelle SizeSmallLargeLarge
Denaturing PotentialLowLow to moderateLow to moderate
DialyzableYesNoNo
Extraction Efficiency of CHAPS

The yield and activity of extracted membrane proteins can be influenced by the choice of detergent and the specific protocol used. While optimal conditions are protein-dependent, the following table summarizes reported extraction efficiencies using CHAPS.

CHAPS ConcentrationSample TypeObservationReference
1% (w/v)Cultured Mammalian CellsEffective for total membrane protein extraction.[1]
20 mM (~1.2%)Pea Epicotyl MicrosomesOptimal for PGA synthase activity.[1]
4% (w/v)Mouse Brain MembranesStandard concentration for 2-DE analysis.[6]
3% CHAPS with 1% LPCMouse Brain MembranesShowed selective improvement over 4% CHAPS alone.[6]
3% CHAPS with 1% MEGA 10Mouse Brain MembranesShowed selective improvement over 4% CHAPS alone.[6]
3% CHAPS with 0.5% LPC & 0.5% MEGA 10Mouse Brain MembranesAdditive improvements in spot number, density, and resolution.[6]

Experimental Protocols

Protocol 1: Extraction of Membrane Proteins from Cultured Mammalian Cells

This protocol describes the extraction of total membrane proteins from a confluent 10 cm dish of cultured mammalian cells.[1]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold CHAPS Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% (w/v) CHAPS, 1 mM EDTA, Protease Inhibitor Cocktail, Phosphatase Inhibitor Cocktail. (Prepare fresh before use).[1][7]

  • Cell scraper

  • Pre-chilled 1.5 mL microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Place the 10 cm dish of cells on ice and wash the cell monolayer twice with 5 mL of ice-cold PBS.[1]

  • Aspirate the PBS completely and add 1 mL of ice-cold CHAPS Lysis Buffer to the dish.[1]

  • Incubate the dish on ice for 30 minutes with occasional gentle swirling.[1]

  • Using a cell scraper, scrape the cells off the dish and transfer the lysate to a pre-chilled 1.5 mL microcentrifuge tube.[1]

  • Incubate the lysate on ice for an additional 15 minutes, vortexing briefly every 5 minutes.[1]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]

  • Carefully transfer the supernatant, containing the solubilized membrane and cytosolic proteins, to a fresh, pre-chilled microcentrifuge tube.[1][7]

  • Determine the protein concentration of the extract using a detergent-compatible protein assay (e.g., BCA assay).[1]

  • The extracted proteins are now ready for downstream applications or can be stored at -80°C for long-term storage.[1]

Protocol 2: Homogenization of Tissues for Membrane Protein Extraction

This protocol is for the extraction of membrane proteins from tissue samples.[8][9]

Materials:

  • Tissue sample

  • Ice-cold CHAPS Buffer with inhibitors (e.g., 50 mM PIPES/HCl pH 6.5, 2 mM EDTA, 0.1% CHAPS, protease and phosphatase inhibitors).[8]

  • Mini pestle-homogenizer

  • Pre-chilled 1.5 mL microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • On ice, pulverize approximately 90 µL of tissue and place it in a 1.5 mL round-bottom microcentrifuge tube.[8][9]

  • Add 500 µL of ice-cold CHAPS buffer with inhibitors to the pulverized tissue.[8][9]

  • Homogenize the tissue with a mini pestle-homogenizer using 15 strokes, with each stroke lasting 3 seconds, on ice.[8][9]

  • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.[8][9]

  • Carefully remove the supernatant, avoiding the lipid layer, and transfer it to a fresh 1.5 mL tube.[8][9]

  • Centrifuge the supernatant again at 12,000 x g for 15 minutes at 4°C.[8][9]

  • Transfer the final supernatant to a new tube. This fraction contains the extracted proteins ready for downstream applications like immunoprecipitation.[8][9]

Protocol 3: Immunoprecipitation of a Membrane Protein (EGFR) using CHAPS Lysis Buffer

This protocol details the immunoprecipitation of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, from cells lysed with CHAPS buffer.[1]

Materials:

  • Cell lysate prepared with CHAPS Lysis Buffer (from Protocol 1)

  • Anti-EGFR antibody (IP-grade)

  • Protein A/G magnetic beads or agarose (B213101) slurry

  • Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% (w/v) CHAPS[1]

  • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5 or 1X SDS-PAGE sample buffer[1]

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5[1]

  • Microcentrifuge tubes

  • Rotating wheel or rocker

Procedure:

  • To 500 µg of pre-cleared cell lysate, add 2-5 µg of anti-EGFR antibody.[1]

  • Incubate the lysate-antibody mixture for 2 hours to overnight at 4°C on a rotating wheel.[1]

  • Add 25 µL of equilibrated Protein A/G beads to the mixture and incubate for an additional 1-2 hours at 4°C on a rotating wheel.[1]

  • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C (for agarose beads) or by using a magnetic stand (for magnetic beads).[1]

  • Carefully remove and discard the supernatant.[1]

  • Wash the beads three times with 1 mL of ice-cold Wash Buffer. After each wash, pellet the beads and discard the supernatant.[1]

  • After the final wash, carefully remove all residual wash buffer.[1]

  • To elute the protein, add 50 µL of Elution Buffer (Glycine-HCl) and incubate for 5-10 minutes at room temperature with gentle agitation. Pellet the beads and transfer the supernatant to a fresh tube containing 5 µL of Neutralization Buffer.[1]

  • Alternatively, resuspend the beads in 50 µL of 1X SDS-PAGE sample buffer and boil for 5 minutes to elute.[1]

  • The eluted sample is ready for analysis by Western blotting.[1]

Visualizations

Mechanism of Membrane Protein Solubilization by CHAPS

The following diagram illustrates how CHAPS micelles extract membrane proteins from the lipid bilayer.

G cluster_0 Lipid Bilayer with Integral Protein cluster_1 Addition of CHAPS Monomers cluster_2 Formation of Mixed Micelles LipidBilayer Hydrophilic Heads Hydrophobic Tails LipidBilayer_CHAPS Hydrophilic Heads Hydrophobic Tails Protein Membrane Protein Protein_in_Bilayer Membrane Protein CHAPS_monomer CHAPS Monomer MixedMicelle Protein-Lipid-CHAPS Mixed Micelle CHAPS_monomer->MixedMicelle > CMC LipidBilayer_CHAPS->MixedMicelle Protein_in_Bilayer->MixedMicelle G start Cultured Cells in Dish wash Wash with ice-cold PBS start->wash lysis Add CHAPS Lysis Buffer (Incubate on ice) wash->lysis scrape Scrape and Collect Lysate lysis->scrape centrifuge1 Centrifuge (14,000 x g, 15 min, 4°C) to pellet debris scrape->centrifuge1 supernatant Collect Supernatant (Solubilized Proteins) centrifuge1->supernatant ip_ab Incubate with Primary Antibody (e.g., anti-EGFR) supernatant->ip_ab ip_beads Add Protein A/G Beads ip_ab->ip_beads wash_beads Wash Beads ip_beads->wash_beads elute Elute Protein wash_beads->elute analysis Downstream Analysis (e.g., Western Blot) elute->analysis G EGF EGF EGFR EGFR (Extracted with CHAPS) EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor EGFR Inhibitor Inhibitor->EGFR

References

Application Notes and Protocols for Co-Immunoprecipitation using CHAPS Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Co-immunoprecipitation (Co-IP) is a robust technique for studying protein-protein interactions within their native cellular environment. The choice of detergent in the lysis buffer is critical for preserving these interactions while effectively solubilizing cellular proteins. CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) hydrate (B1144303) is a zwitterionic, non-denaturing detergent that offers a significant advantage in Co-IP experiments. Its unique properties allow for the gentle solubilization of membrane proteins and the preservation of delicate protein complexes, making it an ideal choice for identifying novel binding partners and elucidating complex signaling pathways.[1][2]

CHAPS is particularly effective at breaking non-specific protein-protein interactions while maintaining the specific, physiologically relevant ones.[3] This characteristic is crucial for obtaining clean and reliable Co-IP results with low background, which is essential for downstream applications such as Western blotting and mass spectrometry.

Data Presentation: Comparison of Detergents in Co-Immunoprecipitation

The selection of a detergent for Co-IP requires careful consideration of the specific protein complex under investigation. The following table summarizes the general properties and performance of CHAPS in comparison to other commonly used detergents.

DetergentTypeTypical ConcentrationAdvantagesDisadvantages
CHAPS Zwitterionic0.5% - 2.0% (w/v)- Mild, non-denaturing- Preserves protein-protein interactions[4][5]- Effective for solubilizing membrane proteins[1]- Low background in IP[3]- May be less effective at solubilizing some highly aggregated proteins compared to harsher detergents.
NP-40 (Nonidet P-40) Non-ionic0.5% - 1.0% (v/v)- Commonly used, well-established- Good for many cytoplasmic and some membrane protein complexes- Can disrupt some weaker protein-protein interactions- Less efficient than CHAPS in breaking certain protein-protein interactions[6]
Triton (B1239919) X-100 Non-ionic0.5% - 1.0% (v/v)- Similar to NP-40- Widely available- Can dissociate some protein complexes[4]- May result in higher background compared to CHAPS
RIPA Buffer Mixed (contains ionic and non-ionic detergents)Varies- Strong solubilization of most cellular proteins- Often denaturing, disrupts most protein-protein interactions- Not suitable for Co-IP

Experimental Protocols

Protocol 1: Co-Immunoprecipitation of EGFR and GRB2 from Cultured Mammalian Cells using CHAPS Lysis Buffer

This protocol describes the co-immunoprecipitation of the Epidermal Growth Factor Receptor (EGFR) and its downstream binding partner, Growth factor receptor-bound protein 2 (GRB2), from a cultured mammalian cell line.

Materials:

  • Cultured mammalian cells (e.g., A431, HEK293T)

  • Phosphate-buffered saline (PBS), ice-cold

  • CHAPS Lysis Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM EDTA, 10% glycerol, 1% CHAPS.[1] Prepare fresh and add protease and phosphatase inhibitors immediately before use.

  • Anti-EGFR antibody, IP-grade

  • Normal rabbit IgG (isotype control)

  • Protein A/G magnetic beads

  • Wash Buffer: CHAPS Lysis Buffer

  • Elution Buffer: 1X SDS-PAGE sample buffer (Laemmli buffer)

  • Microcentrifuge

  • Rotating platform

Procedure:

  • Cell Culture and Lysis:

    • Grow cells to 80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold CHAPS Lysis Buffer per 10 cm dish.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[3]

    • Incubate on ice for 30 minutes with occasional vortexing.[3]

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[3]

    • Transfer the supernatant to a new pre-chilled tube.

  • Immunoprecipitation:

    • Determine the protein concentration of the lysate.

    • To 1 mg of total protein, add 2-5 µg of anti-EGFR antibody or normal rabbit IgG.

    • Incubate with gentle rotation for 2-4 hours at 4°C.

    • Add 30 µL of pre-washed Protein A/G magnetic beads to each tube.

    • Incubate with gentle rotation for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads using a magnetic stand.

    • Carefully remove and discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold Wash Buffer.

  • Elution:

    • After the final wash, remove all residual buffer.

    • Resuspend the beads in 30-50 µL of 1X SDS-PAGE sample buffer.

    • Boil the samples for 5-10 minutes to elute the protein complexes.[3]

    • Pellet the beads and collect the supernatant for Western blot analysis.

Protocol 2: Co-Immunoprecipitation from Tissue Homogenates using CHAPS Buffer

Materials:

  • Tissue sample (e.g., mouse liver)

  • Liquid nitrogen

  • Mortar and pestle

  • CHAPS Lysis Buffer (as in Protocol 1)

  • Dounce homogenizer

Procedure:

  • Tissue Homogenization:

    • Flash-freeze approximately 50-100 mg of tissue in liquid nitrogen.

    • Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle.

    • Transfer the powder to a pre-chilled tube containing 1 mL of ice-cold CHAPS Lysis Buffer with inhibitors.

    • Further homogenize using a Dounce homogenizer on ice.

    • Incubate on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 12,000 x g for 15 minutes at 4°C.[5]

    • Collect the supernatant.

  • Immunoprecipitation, Washing, and Elution:

    • Follow steps 2-4 from Protocol 1.

Mandatory Visualizations

Co_IP_Workflow start Start with Cultured Cells or Tissue lysis Cell Lysis in CHAPS Buffer start->lysis clarify Clarify Lysate by Centrifugation lysis->clarify preclear Pre-clearing with Beads (Optional) clarify->preclear ip Immunoprecipitation: Add Primary Antibody preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads 3-5 times capture->wash elute Elute Protein Complex wash->elute analysis Analyze by Western Blot or Mass Spectrometry elute->analysis

Caption: A generalized workflow for a co-immunoprecipitation experiment.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane EGF EGF EGFR EGFR EGF->EGFR Binds and activates Grb2 GRB2 EGFR->Grb2 Recruits Sos1 SOS1 Grb2->Sos1 Ras RAS Sos1->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation

Caption: A simplified diagram of the EGFR signaling pathway.

References

Application Notes and Protocols for CHAPS Hydrate in Enzyme Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) hydrate (B1144303) is a zwitterionic detergent widely utilized in biochemical applications, particularly for the solubilization and purification of membrane-associated proteins while preserving their native structure and function.[1][2][3][4][5] Its non-denaturing properties make it an invaluable tool in enzyme activity assays, where maintaining the catalytic integrity of the enzyme is paramount. These application notes provide detailed protocols and data on the use of CHAPS hydrate in enzyme activity assays, tailored for researchers, scientists, and professionals in drug development.

CHAPS possesses a unique combination of a steroid-like hydrophobic group and a sulfobetaine (B10348) zwitterionic headgroup. This structure allows it to effectively disrupt lipid-protein and protein-protein interactions without significantly altering the protein's secondary and tertiary structures. A key property of CHAPS is its high critical micelle concentration (CMC) of 6-10 mM, which facilitates its removal from protein solutions by dialysis.

Data Presentation: Effects of CHAPS on Enzyme Kinetics

The inclusion of detergents in an enzyme assay can influence its kinetic parameters. While CHAPS is considered a mild detergent, it is crucial to determine its effect on the specific enzyme under investigation. The following table summarizes the impact of CHAPS on the kinetic constants (Km and Vmax) for various enzyme classes. It is important to note that these values are illustrative, and the actual effects can vary depending on the specific enzyme, substrate, and assay conditions.

Enzyme ClassEnzyme ExampleCHAPS Concentration (mM)Effect on K_mEffect on V_maxReference
Kinase Protein Kinase A1-5Minimal changeSlight increase
Epidermal Growth Factor Receptor (EGFR)0.5-2May slightly increaseMaintained or slightly enhanced
Phosphatase Protein Phosphatase 11-8Generally stableActivity preserved
Alkaline Phosphatase5-10No significant changeStable
Protease Caspase-30.2-1Little to no effectActivity maintained
γ-Secretase10-20Substrate-dependent changesMaintained activity
Other P-glycoprotein (ATPase)8>50% activity retainedMost stable compared to other detergents
PGA Synthase20Similar activity to 0.5% Triton X-100-

Experimental Protocols

General Protocol for Solubilization of Membrane Proteins using CHAPS

This protocol outlines a general procedure for the extraction of membrane proteins from cultured cells for use in downstream enzyme activity assays.

Materials:

  • Phosphate-buffered saline (PBS)

  • CHAPS Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) CHAPS. Add protease and phosphatase inhibitors immediately before use.

  • Cultured cells expressing the target membrane protein

  • Microcentrifuge

  • Cell scraper

Procedure:

  • Wash cultured cells with ice-cold PBS.

  • Aspirate PBS and add ice-cold CHAPS Lysis Buffer to the cells.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant containing the solubilized membrane proteins. The protein extract is now ready for downstream applications.

In-Vitro Kinase Activity Assay

This protocol provides a general framework for measuring the activity of a purified or solubilized kinase.

Materials:

  • Kinase of interest

  • Kinase-specific peptide substrate

  • Kinase Assay Buffer: 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, and 0.01-0.1% CHAPS (concentration should be optimized).

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

  • Microplate reader

Procedure:

  • Prepare a reaction mix containing the kinase, peptide substrate, and Kinase Assay Buffer in a microplate well.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.

  • Stop the reaction according to the detection kit manufacturer's instructions.

  • Add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Measure the luminescence using a microplate reader.

In-Vitro Phosphatase Activity Assay

This protocol describes a general method for measuring phosphatase activity using a colorimetric substrate.

Materials:

  • Phosphatase of interest

  • p-Nitrophenyl phosphate (B84403) (pNPP) substrate

  • Phosphatase Assay Buffer: 50 mM Tris-HCl pH 8.0, 1 mM MgCl₂, 0.1 mM ZnCl₂, and 0.01-0.1% CHAPS (optimize concentration).

  • Stop Solution (e.g., 3 M NaOH)

  • Microplate reader

Procedure:

  • Add the phosphatase and Phosphatase Assay Buffer to a microplate well.

  • Start the reaction by adding the pNPP substrate.

  • Incubate at the optimal temperature for the phosphatase (e.g., 37°C) for a specific time.

  • Stop the reaction by adding the Stop Solution.

  • Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol produced.

In-Vitro Protease Activity Assay

This protocol describes a general method for measuring protease activity using a fluorescently labeled substrate.

Materials:

  • Protease of interest

  • Fluorescently labeled casein substrate

  • Protease Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM CaCl₂, and 0.01-0.1% CHAPS (optimize concentration).

  • Trichloroacetic acid (TCA)

  • Fluorometer

Procedure:

  • Mix the protease and the fluorescently labeled casein substrate in the Protease Assay Buffer.

  • Incubate at the optimal temperature for the protease for a set time.

  • Stop the reaction by adding TCA to precipitate the undigested substrate.

  • Centrifuge to pellet the precipitate.

  • Measure the fluorescence of the supernatant, which contains the fluorescent peptides released by the protease activity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assay Enzyme Activity Assay cluster_reagents Key Reagents CellCulture 1. Cell Culture Harvest 2. Cell Harvesting CellCulture->Harvest Lysis 3. Lysis with CHAPS Buffer Harvest->Lysis Solubilization 4. Solubilization of Membrane Proteins Lysis->Solubilization Clarification 5. Centrifugation Solubilization->Clarification Supernatant 6. Collect Supernatant (Enzyme Extract) Clarification->Supernatant ReactionSetup 7. Reaction Setup (Enzyme, Substrate, Assay Buffer with CHAPS) Supernatant->ReactionSetup Add Enzyme Extract Incubation 8. Incubation ReactionSetup->Incubation ReactionStop 9. Stop Reaction Incubation->ReactionStop Detection 10. Signal Detection ReactionStop->Detection DataAnalysis 11. Data Analysis Detection->DataAnalysis CHAPS This compound CHAPS->Lysis CHAPS->ReactionSetup Substrate Specific Substrate Substrate->ReactionSetup ATP ATP (for Kinases) ATP->ReactionSetup

Caption: Experimental workflow for an enzyme activity assay using CHAPS.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Recruits CHAPS_role CHAPS is used to solubilize EGFR from the cell membrane to study its kinase activity in vitro. EGFR->CHAPS_role Ligand EGF Ligand->EGFR Binds Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactor Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates

Caption: EGFR signaling pathway, a target for kinase assays.

logical_relationship cluster_problem The Challenge cluster_solution The Solution cluster_outcome The Outcome MembraneProtein Membrane-Bound Enzyme (Insoluble in aqueous buffers) Solubilization Solubilization MembraneProtein->Solubilization CHAPS This compound CHAPS->Solubilization Enables SolubleEnzyme Soluble & Active Enzyme Solubilization->SolubleEnzyme Assay Enzyme Activity Assay SolubleEnzyme->Assay Kinetics Kinetic Parameter Determination (Km, Vmax) Assay->Kinetics

Caption: Logical relationship of CHAPS application in enzyme assays.

References

Application Notes and Protocols for Employing CHAPS Hydrate in Pull-Down Assays for Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate, commonly known as CHAPS, is a zwitterionic detergent widely utilized in biochemical applications, particularly in the study of protein-protein interactions through pull-down assays.[1] Its unique properties make it an effective agent for solubilizing membrane proteins while preserving their native conformation and biological activity.[1][2] CHAPS is particularly advantageous in co-immunoprecipitation (Co-IP) experiments, a specialized form of pull-down assay, as it minimizes the disruption of protein complexes.[3][4] This document provides detailed application notes and protocols for the effective use of CHAPS hydrate (B1144303) in pull-down assays.

CHAPS possesses a combination of the characteristics of sulfobetaine-type detergents and bile salts. This zwitterionic nature, with a neutral charge over a wide pH range, makes it compatible with various downstream applications, including isoelectric focusing and 2D electrophoresis. Its relatively high critical micelle concentration (CMC) of 6-10 mM allows for its removal from samples via dialysis.

Key Properties of CHAPS

A summary of the key physicochemical properties of CHAPS is presented below, offering a comparison with another common detergent, Triton X-100.

PropertyCHAPSTriton X-100
Type ZwitterionicNon-ionic
Molecular Weight 614.9 Da~625 Da (average)
Critical Micelle Concentration (CMC) 6-10 mM~0.24 mM
Aggregation Number 4-14~140
Micelle Molecular Weight ~6,150 Da~90,000 Da
Primary Use in Pull-Downs Solubilizing membrane proteins, preserving protein-protein interactions.Solubilizing membranes, can be milder but may not be as effective for all protein interactions.

Application Notes: Optimizing the Use of CHAPS in Pull-Down Assays

The success of a pull-down assay is critically dependent on the appropriate use of detergents. CHAPS, while generally mild, requires careful optimization to achieve the desired balance between effective cell lysis and preservation of specific protein interactions.

Optimizing CHAPS Concentration

The optimal concentration of CHAPS is protein-dependent and must be determined empirically.

  • Starting Concentration: A common starting point for CHAPS in lysis buffers is between 0.5% and 2.0% (w/v).

  • Concentration Range for Screening: It is advisable to test a range of CHAPS concentrations (e.g., 0.3% to 2.0% w/v) to identify the optimal concentration for your specific protein of interest.

  • Considerations:

    • Too Low: Insufficient concentration may not effectively solubilize membrane proteins, leading to precipitation.

    • Too High: Excessively high concentrations can lead to protein aggregation or disrupt weaker protein-protein interactions.

Buffer Composition

A well-formulated lysis buffer is essential for a successful pull-down assay. The following table provides a typical starting composition for a CHAPS-based lysis buffer.

ComponentConcentrationPurpose
Buffer 20-50 mM HEPES or 50 mM Tris-HCl, pH 7.4-7.5Maintain a stable pH
Salt 150 mM NaClMaintain physiological ionic strength
CHAPS 0.5% - 2.0% (w/v)Cell lysis and protein solubilization
EDTA 1 mMChelates divalent cations, can inhibit metalloproteases
Protease Inhibitors VariesPrevent protein degradation
Phosphatase Inhibitors VariesPreserve phosphorylation states of proteins

Note: The inclusion of protease and phosphatase inhibitors is critical to maintain the integrity of the target proteins.

Troubleshooting Common Issues
IssuePotential CauseRecommended Solution
Low Yield of "Prey" Protein CHAPS concentration is too high, disrupting the interaction.Decrease the CHAPS concentration in the lysis and wash buffers.
Ionic strength of the buffer is suboptimal.Increase the salt concentration (e.g., up to 250 mM NaCl) to stabilize ionic interactions.
High Background/Non-specific Binding Inadequate washing.Increase the number of wash steps (from 3 to 5).
Inappropriate CHAPS concentration in wash buffer.Slightly increase the CHAPS concentration in the wash buffer (e.g., from 0.1% to 0.3%).
Lysate not pre-cleared.Incubate the cell lysate with beads (without the specific antibody) before immunoprecipitation to remove proteins that non-specifically bind to the beads.
Protein Aggregation or Precipitation Suboptimal CHAPS concentration.Screen a range of CHAPS concentrations to find the optimal level for your protein.
Protein is unstable in the chosen buffer.Add stabilizing agents like glycerol (B35011) (5-10%) to the buffer.

Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) from Cultured Cells

This protocol provides a general framework for a Co-IP experiment using a CHAPS-based lysis buffer.

Materials:

  • Cultured cells (e.g., ~1-5 x 10^7 cells)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% w/v CHAPS, supplemented with protease and phosphatase inhibitors)

  • Antibody specific to the "bait" protein

  • Protein A/G beads (e.g., Sepharose or magnetic)

  • Wash Buffer (Co-IP Lysis Buffer with a potentially lower CHAPS concentration, e.g., 0.1-0.3% w/v)

  • Elution Buffer (e.g., 2x Laemmli sample buffer)

Procedure:

  • Cell Lysis: a. Wash cultured cells twice with ice-cold PBS. b. Lyse the cell pellet in 1 mL of ice-cold Co-IP Lysis Buffer. c. Incubate on ice for 30 minutes with occasional gentle vortexing. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.

  • Pre-clearing the Lysate (Optional but Recommended): a. Add 20-30 µL of Protein A/G beads to the cleared lysate. b. Incubate for 30-60 minutes at 4°C with gentle rotation. c. Centrifuge to pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation: a. Add the primary antibody to the pre-cleared lysate. b. Incubate with gentle rotation for 2-4 hours or overnight at 4°C. c. Add 30-50 µL of Protein A/G beads and incubate for another 1-2 hours at 4°C with gentle rotation.

  • Washing: a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. b. Carefully remove the supernatant. c. Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all supernatant.

  • Elution: a. Elute the protein complexes from the beads by adding 30-50 µL of 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes. b. Pellet the beads and collect the supernatant, which contains the immunoprecipitated proteins for downstream analysis (e.g., Western blotting).

Protocol 2: Protein Extraction from Tissue for Pull-Down Assays

This protocol outlines the preparation of a protein extract from tissue samples using a CHAPS-based buffer.

Materials:

  • Tissue sample (~90 µL)

  • Ice-cold CHAPS Lysis and Immunoprecipitation Buffer (composition as in Protocol 1) with protease and phosphatase inhibitors

  • Mini pestle-homogenizer

Procedure:

  • Pulverize approximately 90 µL of tissue on ice.

  • Add 500 µL of ice-cold CHAPS Lysis and Immunoprecipitation Buffer with inhibitors to the pulverized tissue.

  • Homogenize the tissue with a mini pestle-homogenizer using 15 strokes, with each stroke lasting about 3 seconds, on ice.

  • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

  • Carefully remove the supernatant, avoiding the lipid layer, and transfer it to a new 1.5 mL tube.

  • Centrifuge the supernatant again at 12,000 x g for 15 minutes at 4°C.

  • Transfer the final supernatant to a new tube. This fraction contains the extracted proteins ready for use in pull-down assays.

Visualizations

Pull_Down_Assay_Workflow cluster_preparation Sample Preparation cluster_binding Binding cluster_washing_elution Washing and Elution cluster_analysis Analysis Cell_Culture 1. Cell Culture/ Tissue Homogenization Lysis 2. Lysis with CHAPS Buffer Cell_Culture->Lysis Clarification 3. Centrifugation to Clarify Lysate Lysis->Clarification Pre_Clearing 4. Pre-clearing (Optional) Clarification->Pre_Clearing Incubation_Ab 5. Incubation with 'Bait' Antibody Pre_Clearing->Incubation_Ab Incubation_Beads 6. Incubation with Protein A/G Beads Incubation_Ab->Incubation_Beads Washing 7. Washing Steps to Remove Non-specific Binders Incubation_Beads->Washing Elution 8. Elution of Protein Complexes Washing->Elution Analysis 9. Downstream Analysis (e.g., Western Blot) Elution->Analysis

Caption: General workflow for a pull-down assay using CHAPS buffer.

Troubleshooting_Logic Start Start Troubleshooting Problem Identify Problem Low Prey Yield High Background Protein Aggregation Start->Problem Low_Yield_Solutions Decrease [CHAPS] Increase Salt Conc. Problem:l->Low_Yield_Solutions High_Background_Solutions Increase Washes Increase Wash [CHAPS] Pre-clear Lysate Problem:h->High_Background_Solutions Aggregation_Solutions Screen [CHAPS] Add Stabilizers Problem:a->Aggregation_Solutions End Problem Resolved Low_Yield_Solutions->End Implement & Test High_Background_Solutions->End Implement & Test Aggregation_Solutions->End Implement & Test

Caption: A logical flowchart for troubleshooting common pull-down assay issues.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Protein Aggregation with CHAPS Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using CHAPS hydrate (B1144303) to combat protein aggregation during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is CHAPS and why is it used to prevent protein aggregation?

A1: CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic (neutrally charged) detergent.[1][2] It is particularly effective at solubilizing membrane proteins and preventing protein-protein interactions that lead to aggregation.[2][3][4] Its non-denaturing nature allows it to break these interactions without significantly disrupting the protein's native structure and biological activity. CHAPS combines the properties of sulfobetaine-type detergents and bile salts, making it a versatile tool in protein research.

Q2: What is the optimal concentration of CHAPS to use?

A2: The optimal CHAPS concentration is protein-dependent, but a general working range is 0.1% to 2% (w/v). It is critical to use CHAPS at a concentration above its Critical Micelle Concentration (CMC), which is approximately 6-10 mM (~0.37% - 0.61% w/v). Below the CMC, there are not enough detergent molecules to form the micelles necessary to shield the hydrophobic regions of proteins, which can lead to aggregation. Conversely, excessively high concentrations can sometimes lead to protein destabilization or aggregation.

Q3: Can I use CHAPS in combination with other detergents or additives?

A3: Yes, CHAPS is often used with other detergents. For instance, in protein refolding from inclusion bodies, a combination of sarkosyl, Triton X-100, and CHAPS has been shown to be effective. Additives like glycerol (B35011) (10-20%) can be used as a cryoprotectant to prevent aggregation during freeze-thaw cycles. The addition of salts, such as NaCl, can also help stabilize ionic interactions between proteins.

Q4: How can CHAPS be removed from a protein sample?

A4: Due to its high CMC and small micelle size (~6.15 kDa), CHAPS can be readily removed from samples by dialysis. Size exclusion chromatography is another effective method for detergent removal and buffer exchange.

Troubleshooting Guide

This guide addresses common issues you may encounter when using CHAPS to prevent protein aggregation.

Issue 1: My protein is still precipitating out of the solution.

Potential CauseRecommended Solution
CHAPS concentration is too low. Ensure the CHAPS concentration is above its CMC (6-10 mM). You can try empirically screening a range of concentrations from 0.3% to 2.0% (w/v) to find the optimal concentration for your specific protein.
Protein concentration is too high. High protein concentrations increase the likelihood of aggregation. Try diluting your sample or working with smaller, less concentrated aliquots.
The buffer pH is close to the protein's isoelectric point (pI). Proteins are least soluble at their pI. Adjust the buffer pH to be at least one pH unit away from your protein's theoretical pI.
Incorrect ionic strength. Both very low and very high salt concentrations can lead to aggregation. Optimize the salt concentration (e.g., 150-250 mM NaCl) to stabilize your protein.
Temperature stress. Avoid repeated freeze-thaw cycles. If you must freeze your protein, flash-freeze aliquots in liquid nitrogen and store them at -80°C. The addition of a cryoprotectant like glycerol (10-20%) can also help.

Issue 2: My protein has lost its biological activity.

Potential CauseRecommended Solution
Proteolytic degradation. If you are working with cell lysates or partially purified samples, always add a fresh cocktail of protease inhibitors to your buffers.
Disruption of weak interactions. Although mild, CHAPS can disrupt weak or transient protein-protein interactions. Try decreasing the CHAPS concentration to just above the CMC.
Oxidation of cysteine residues. The formation of intermolecular disulfide bonds can lead to aggregation and loss of activity. Consider adding a reducing agent like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) to your buffers.

Quantitative Data Summary

The following table summarizes key quantitative properties of CHAPS hydrate.

ParameterValueConditions
Molecular Weight 614.9 Da (anhydrous basis)-
Critical Micelle Concentration (CMC) 6 - 10 mM (~0.37% - 0.61% w/v)In aqueous solution
Aggregation Number (Nagg) 4 - 14In 0 - 0.1 M Na+
Average Micellar Weight ~6150 Da-
Solubility in Water 50 mg/mL at 20°C-

Experimental Protocols

Protocol 1: General Protein Solubilization from Cell Pellets

  • Buffer Preparation : Prepare an ice-cold lysis buffer containing your desired buffer components (e.g., 10 mM Tris-HCl pH 7.5, 150 mM NaCl), 1% (w/v) CHAPS, and a fresh protease inhibitor cocktail.

  • Cell Lysis : Resuspend the cell pellet in the prepared lysis buffer. A common ratio is 1 volume of lysis buffer to the cell pellet volume.

  • Incubation : Incubate the mixture at room temperature for 30-60 minutes to ensure complete solubilization.

  • Clarification : Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection : Carefully transfer the supernatant containing the solubilized proteins to a new tube.

Protocol 2: Refolding of GST-tagged XIAP from Inclusion Bodies

This protocol is adapted from a study on refolding recombinant proteins.

  • Solubilization : Solubilize the inclusion bodies with a buffer containing 2% N-Lauroylsarcosine.

  • Affinity Purification and Refolding : Perform batch mode affinity purification using Glutathione Sepharose 4B resin. During this step, use a refolding buffer containing 2% Triton X-100 and 20 mM CHAPS to facilitate the refolding of the protein bound to the resin.

  • Elution : Elute the refolded protein from the resin according to the manufacturer's protocol.

  • Further Purification : If necessary, further purify the refolded protein using size-exclusion chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Protein Aggregation with CHAPS start Protein Aggregation Observed check_conc Is CHAPS concentration > CMC (6-10 mM)? start->check_conc increase_conc Increase CHAPS concentration (try 0.5-2.0%) check_conc->increase_conc No check_protein_conc Is protein concentration too high? check_conc->check_protein_conc Yes increase_conc->check_protein_conc dilute_protein Dilute protein sample check_protein_conc->dilute_protein Yes check_ph Is buffer pH far from protein pI? check_protein_conc->check_ph No dilute_protein->check_ph adjust_ph Adjust pH at least 1 unit away from pI check_ph->adjust_ph No check_additives Are stabilizing additives present? check_ph->check_additives Yes adjust_ph->check_additives add_additives Consider adding glycerol or optimizing salt check_additives->add_additives No success Protein Solubilized check_additives->success Yes add_additives->success

Caption: A logical workflow for troubleshooting protein aggregation issues when using this compound.

CHAPS_Mechanism Mechanism of CHAPS in Preventing Protein Aggregation cluster_protein Aggregated Protein State cluster_chaps CHAPS Addition cluster_solubilized Solubilized Protein State protein_agg Protein Aggregate (Exposed Hydrophobic Regions) solubilized_protein Solubilized Protein-CHAPS Complex protein_agg->solubilized_protein Solubilization chaps CHAPS Monomers micelle CHAPS Micelle chaps->micelle > CMC micelle->solubilized_protein Encapsulation of Hydrophobic Regions

Caption: How CHAPS micelles solubilize proteins and prevent aggregation.

References

Technical Support Center: Optimizing CHAPS Hydrate for Membrane Protein Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing CHAPS hydrate (B1144303) concentration for membrane protein experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful membrane protein solubilization and downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is CHAPS and why is it used for membrane proteins?

CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic (electrically neutral) detergent highly valued for its ability to solubilize membrane proteins.[1][2] Its non-denaturing nature helps to extract proteins from the lipid bilayer while preserving their native structure and function, which is crucial for activity assays and structural studies.[3] CHAPS is effective at breaking protein-protein and lipid-protein interactions.[3] Its high critical micelle concentration (CMC) also allows for its relatively easy removal from the sample via dialysis.[4]

Q2: What is the Critical Micelle Concentration (CMC) of CHAPS and why is it important?

The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers self-assemble into structures called micelles. For CHAPS, the CMC is typically in the range of 6-10 mM. It is crucial to work at concentrations above the CMC to ensure that there are enough micelles to encapsulate the membrane proteins, keeping them soluble and preventing aggregation. The CMC can be influenced by factors such as temperature, pH, and ionic strength. For instance, the CMC of CHAPS decreases as the concentration of NaCl increases.

Q3: How do I determine the optimal CHAPS concentration for my specific membrane protein?

The optimal CHAPS concentration is protein-dependent and must be determined empirically. A common method is to perform a detergent titration experiment. This involves testing a range of CHAPS concentrations (e.g., 0.5% to 4% w/v) to identify the concentration that provides the best balance of solubilization efficiency and preservation of the protein's structural integrity and activity.

Q4: Can I use CHAPS in combination with other detergents?

Yes, using CHAPS in combination with other detergents can sometimes improve solubilization efficiency. Mixtures of CHAPS with detergents like MEGA-10 or the zwitterionic lipid LPC (1-lauroyl lysophosphatidylcholine) have been shown to enhance the extraction of certain membrane proteins compared to using CHAPS alone.

Troubleshooting Guide

This guide addresses common issues encountered during the solubilization of membrane proteins with CHAPS.

Issue 1: Poor Solubilization of the Target Protein

Possible Causes:

  • CHAPS concentration is too low.

  • Incubation time is insufficient.

  • Ionic strength of the buffer is not optimal.

  • The protein is highly resistant to solubilization by CHAPS.

Solutions:

  • Increase CHAPS Concentration: Gradually increase the CHAPS concentration, ensuring it remains well above the CMC. Concentrations up to 4-5% (w/v) can be tested.

  • Extend Incubation Time: Increase the incubation period to allow for better interaction between the detergent and the membrane, but monitor for potential protein degradation.

  • Adjust Ionic Strength: Modify the salt concentration (e.g., 150 mM NaCl) in your buffer, as this can affect the CMC and solubilization.

  • Screen Other Detergents: If CHAPS is ineffective, consider screening other detergents with different properties.

Issue 2: Protein Aggregation After Solubilization

Possible Causes:

  • The protein is unstable in the CHAPS micellar environment.

  • The CHAPS concentration has dropped below the CMC during subsequent steps.

  • Buffer conditions (e.g., pH) are suboptimal.

Solutions:

  • Maintain CHAPS Concentration: Ensure that all buffers used after the initial solubilization step (e.g., during chromatography) contain CHAPS at a concentration above the CMC (a good starting point is 2-3 times the CMC).

  • Add Stabilizing Agents: Include additives such as glycerol (B35011) (10-20%), specific lipids (e.g., cholesterol), or co-factors in your buffers to enhance protein stability.

  • Optimize Buffer Conditions: Adjust the pH of your buffer to be at least one unit away from your protein's isoelectric point (pI) to increase solubility.

Issue 3: Loss of Protein Activity After Solubilization

Possible Causes:

  • Excessive detergent concentration is stripping away essential lipids.

  • The detergent is too harsh and is denaturing the protein.

  • Essential co-factors have been lost during solubilization.

Solutions:

  • Reduce CHAPS Concentration: Use the lowest effective concentration of CHAPS that maintains solubility to minimize the removal of essential annular lipids required for protein function.

  • Supplement with Lipids: Add a lipid mixture (e.g., POPC:POPE) or cholesterol back to the solubilized protein preparation to help restore activity.

  • Screen Milder Detergents: If activity cannot be restored, CHAPS may be too harsh for your protein. Consider screening milder non-ionic detergents like DDM (n-Dodecyl-β-D-maltoside).

Quantitative Data Summary

The following tables provide key quantitative data for working with CHAPS.

Table 1: Physicochemical Properties of CHAPS

PropertyValueSignificance
Molecular Weight (MW)614.9 g/mol Essential for accurate calculation of molar concentrations.
Critical Micelle Conc. (CMC)6 - 10 mM (~0.37% - 0.61% w/v)The concentration above which micelles form; crucial for effective protein solubilization.
Aggregation Number (Nagg)4 - 14The average number of detergent monomers in a micelle.
Average Micellar Weight~6,150 DaThe small micelle size facilitates removal of the detergent by dialysis.

Table 2: Recommended Starting Concentrations for CHAPS Experiments

ApplicationRecommended CHAPS Concentration (w/v)Notes
Membrane Protein Solubilization0.5% - 2.0%The optimal concentration is protein-dependent and should be determined empirically through a titration experiment. A starting range of 0.5% to 4% is often used for screening.
Isoelectric Focusing (IEF)2% - 4%CHAPS is commonly used for non-denaturing IEF due to its zwitterionic nature.
Maintaining Protein Solubility> CMC (typically 2-3 times the CMC)In all subsequent steps after initial solubilization (e.g., purification), the CHAPS concentration must be kept above the CMC to prevent protein precipitation. A concentration of 1% (16 mM) can be a good starting point for size-exclusion chromatography.

Experimental Protocols

Protocol 1: Detergent Titration to Determine Optimal CHAPS Concentration

This protocol outlines a general procedure to identify the optimal CHAPS concentration for solubilizing a target membrane protein.

  • Membrane Preparation: Isolate the cell membranes containing your protein of interest using a standard protocol such as cell lysis followed by ultracentrifugation. Resuspend the membrane pellet in a suitable buffer (e.g., Tris-HCl, HEPES) without any detergent.

  • Detergent Titration Setup: Prepare a series of microcentrifuge tubes, each containing the same amount of your membrane preparation.

  • Add CHAPS: From a concentrated stock solution, add CHAPS to each tube to achieve a range of final concentrations. A good starting range to test is 0.5%, 1%, 1.5%, 2%, 2.5%, 3%, 3.5%, and 4% (w/v).

  • Incubation: Incubate the samples for a predetermined time (e.g., 30 minutes to 2 hours) at a specific temperature (typically 4°C to minimize proteolysis) with gentle agitation (e.g., end-over-end rotation).

  • Clarification: Centrifuge the samples at high speed (e.g., 100,000 x g for 60 minutes) to pellet the unsolubilized membrane material.

  • Analysis of Solubilization Efficiency: Carefully collect the supernatant (solubilized fraction) and resuspend the pellet (unsolubilized fraction) in buffer. Analyze both fractions by SDS-PAGE and Western blot (if an antibody for your target protein is available) to determine the CHAPS concentration at which your protein is most efficiently extracted.

  • Assessment of Protein Integrity: Perform a functional assay or a biophysical analysis (e.g., size-exclusion chromatography) on the solubilized fractions to ensure that the protein is not only extracted but also remains active and non-aggregated.

Protocol 2: Cell Lysis and Protein Extraction using CHAPS

This protocol provides a general workflow for lysing cells and extracting membrane proteins using a CHAPS-containing buffer.

  • Cell Harvesting: Harvest cultured cells and pellet them by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

  • Washing: Wash the cell pellet twice with ice-cold Phosphate-Buffered Saline (PBS) to remove any remaining media and serum proteins.

  • Cell Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold CHAPS Lysis Buffer (e.g., 1 mL for a pellet from a 10 cm culture dish). A typical lysis buffer might contain 50 mM PIPES/HCl (pH 6.5), 2 mM EDTA, and 0.1% CHAPS, supplemented with protease and phosphatase inhibitors.

  • Incubation: Incubate the cell suspension on ice for 30 minutes, with periodic vortexing to encourage lysis. For more resistant cell types, sonication on ice or the use of a Dounce homogenizer may be necessary.

  • Clarification of Lysate: Centrifuge the lysate at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet nuclei and other insoluble cellular debris.

  • Collect Supernatant: Carefully transfer the supernatant to a fresh, pre-chilled microcentrifuge tube. This fraction contains the solubilized membrane proteins.

  • Protein Quantification: Determine the protein concentration of the solubilized fraction using a detergent-compatible protein assay, such as the BCA assay.

Visualizations

G start_node start_node process_node process_node decision_node decision_node result_node result_node end_node end_node start Start: Membrane Preparation titration Prepare Samples with Varying CHAPS Conc. (0.5% - 4%) start->titration incubation Incubate at 4°C with Agitation titration->incubation centrifugation High-Speed Centrifugation (100,000 x g) incubation->centrifugation analysis Analyze Supernatant and Pellet via SDS-PAGE/Western Blot centrifugation->analysis activity_assay Perform Functional/ Stability Assay on Solubilized Fractions analysis->activity_assay optimal_conc Optimal CHAPS Concentration Identified activity_assay->optimal_conc

Caption: Workflow for optimizing CHAPS concentration.

G problem_node problem_node cause_node cause_node solution_node solution_node problem Problem: Poor Solubilization cause1 Possible Cause: Low CHAPS Conc. problem->cause1 cause2 Possible Cause: Insufficient Incubation problem->cause2 cause3 Possible Cause: Suboptimal Ionic Strength problem->cause3 solution1 Solution: Increase CHAPS Conc. cause1->solution1 solution2 Solution: Extend Incubation Time cause2->solution2 solution3 Solution: Adjust Salt Conc. cause3->solution3

Caption: Troubleshooting poor protein solubilization.

References

Technical Support Center: Optimizing CHAPS in Co-IP Wash Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and protocols for researchers, scientists, and drug development professionals to optimize the concentration of the zwitterionic detergent CHAPS in wash buffers for co-immunoprecipitation (co-IP) experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is CHAPS and why is it used for co-IP experiments?

CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a mild, non-denaturing zwitterionic detergent. It is particularly effective for co-IP because it can solubilize membrane proteins while preserving their native structure and associated protein-protein interactions.[1][2][3][4] Its ability to break protein-lipid interactions without completely disrupting protein complexes makes it a preferred choice for studying delicate or transient interactions.[3]

Q2: My co-IP experiment has very high background. Could the CHAPS concentration in my wash buffer be the cause?

High background, characterized by numerous non-specific protein bands, is a common issue. While several factors can contribute, the composition of your wash buffer is a critical element to evaluate.

  • Insufficient Wash Stringency : If the CHAPS concentration is too low, the wash buffer may not be stringent enough to remove proteins that are non-specifically binding to the beads or the antibody.

  • Solution : Try incrementally increasing the CHAPS concentration in your wash buffer. It is also beneficial to increase the number of washes (from 3 to 5-10) or the volume of wash buffer used for each step. Additionally, adjusting the salt concentration (e.g., NaCl from 150 mM up to 500 mM) can help disrupt non-specific ionic interactions.

Q3: I'm not detecting my protein of interest (the "prey"), or the signal is very weak. Is my CHAPS concentration too high?

A weak or absent signal for your interacting protein can occur if the wash conditions are too harsh, disrupting the specific interaction between your "bait" and "prey" proteins.

  • Excessive Wash Stringency : A high concentration of CHAPS can be too stringent for weak or transient protein-protein interactions, causing your prey protein to be washed away.

  • Solution : If you suspect a weak interaction, decrease the CHAPS concentration in your wash buffer. You can also reduce the number of washes or shorten the duration of each wash step. For very labile interactions, consider performing in vivo crosslinking before cell lysis to stabilize the protein complex.

Q4: What is a good starting concentration for CHAPS in a co-IP wash buffer?

A typical starting concentration for CHAPS in a lysis or wash buffer is between 0.3% and 1.0% (w/v). However, the ideal concentration is empirical and depends heavily on the specific protein complex being studied. It is often necessary to perform a titration experiment to find the optimal balance between reducing background and preserving the desired interaction.

Data Presentation: CHAPS Concentration and Its Effects

The optimal CHAPS concentration must be determined empirically for each specific protein complex. The table below summarizes the general effects of varying CHAPS concentrations in the wash buffer.

CHAPS Concentration (w/v)StringencyEffect on Protein InteractionEffect on BackgroundRecommended Use Case
0.1% - 0.3% LowPreserves weak or transient interactions.May be insufficient to remove all non-specific binding, potentially leading to high background.Initial testing for potentially weak or unknown protein-protein interactions.
0.3% - 0.5% MediumGenerally a good starting point that maintains many stable interactions.Effectively reduces background for many protein complexes.Standard co-IP experiments for stable, known protein complexes.
0.5% - 1.0% HighMay disrupt weaker or more transient interactions.Provides stringent washing to significantly reduce non-specific background binding.Troubleshooting experiments with persistent high background or for very stable, strong interactions.
> 1.0% Very HighHigh risk of disrupting the specific protein-protein interaction of interest.Maximally reduces background but may also eliminate the specific signal.Not generally recommended unless all other optimization steps have failed to reduce background.

Experimental Protocols

Protocol: Optimizing CHAPS Concentration via Titration

This protocol describes a method to determine the optimal CHAPS concentration for your co-IP wash buffer by testing a gradient of concentrations.

  • Prepare Master Lysis Buffer : Prepare your standard co-IP lysis buffer (e.g., 50 mM HEPES, 150 mM NaCl, protease/phosphatase inhibitors) without CHAPS.

  • Prepare Wash Buffers : Create a series of wash buffers from your master lysis buffer, each with a different concentration of CHAPS. A good starting range is 0.1%, 0.3%, 0.5%, and 1.0% (w/v).

  • Cell Lysis : Lyse your cells using your standard protocol. A common approach is to use a lysis buffer containing a mid-range CHAPS concentration (e.g., 0.5%) to ensure efficient initial protein solubilization.

  • Pre-clear Lysate : Centrifuge the lysate to pellet cell debris. Transfer the supernatant to a new tube and pre-clear by incubating with beads (e.g., Protein A/G) for 30-60 minutes at 4°C to reduce non-specific binding.

  • Immunoprecipitation :

    • Transfer the pre-cleared lysate to a new tube.

    • Add your primary antibody specific to the "bait" protein and incubate for 1-4 hours or overnight at 4°C with gentle rotation.

    • Add the appropriate Protein A/G beads and incubate for an additional 1-2 hours at 4°C.

  • Washing Series :

    • Pellet the beads by centrifugation.

    • Divide the beads into equal aliquots in separate tubes.

    • Wash each aliquot with one of the prepared wash buffers containing a different CHAPS concentration (0.1%, 0.3%, 0.5%, 1.0%).

    • Perform each wash by resuspending the beads in 1 mL of the designated buffer, rotating for 5-10 minutes at 4°C, and then pelleting the beads. Repeat for a total of 3-5 washes for each concentration.

  • Elution : After the final wash, remove the supernatant. Elute the protein complexes from the beads by adding 1X Laemmli sample buffer and heating at 95-100°C for 5 minutes.

  • Analysis : Analyze the eluted proteins from each wash condition by SDS-PAGE and Western blotting, probing for both your "bait" and "prey" proteins. The optimal CHAPS concentration will be the one that provides the strongest signal for the prey protein with the lowest background.

Visualizations

Troubleshooting Workflow for Co-IP

This diagram outlines a logical workflow for troubleshooting common co-IP issues related to wash buffer stringency.

G cluster_0 cluster_1 cluster_2 cluster_3 start Analyze Co-IP Result (Western Blot) high_bg Problem: High Background, Non-specific Bands start->high_bg Evaluate low_yield Problem: Low/No Prey Signal, Bait is Present start->low_yield Evaluate optimal Result: Good Prey Signal, Low Background start->optimal Evaluate inc_stringency Action: Increase Wash Stringency high_bg->inc_stringency dec_stringency Action: Decrease Wash Stringency low_yield->dec_stringency proceed Proceed with Analysis optimal->proceed inc_chaps • Increase CHAPS % • Increase Salt (NaCl) • Increase # of Washes inc_stringency->inc_chaps dec_chaps • Decrease CHAPS % • Decrease Salt (NaCl) • Decrease # of Washes dec_stringency->dec_chaps

Caption: Troubleshooting workflow for optimizing co-IP wash conditions.

The Stringency Balance in Co-IP Washes

This diagram illustrates the relationship between detergent concentration, wash stringency, and the experimental outcome in a co-IP.

G cluster_0 Low Stringency cluster_1 High Stringency cluster_2 Optimal Range low_chaps Low [CHAPS] high_yield High Prey Yield low_chaps->high_yield Preserves Interactions high_bg High Background low_chaps->high_bg Inefficient Washing high_chaps High [CHAPS] optimal Optimal Signal-to-Noise low_yield Low Prey Yield high_chaps->low_yield Disrupts Interactions low_bg Low Background high_chaps->low_bg Efficient Washing

Caption: Balancing prey protein yield and background with wash buffer stringency.

References

Technical Support Center: Managing CHAPS Hydrate in Protein Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS) hydrate (B1144303), a zwitterionic detergent, from protein samples. Interference from detergents like CHAPS can be a critical issue in downstream applications such as immunoassays, mass spectrometry, and isoelectric focusing.[1][2][3] This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity and purity of your protein samples.

Frequently Asked Questions (FAQs)

Q1: What is CHAPS hydrate and why is it used in protein sample preparation?

CHAPS is a non-denaturing, zwitterionic detergent widely used for solubilizing membrane proteins and breaking protein-protein interactions.[4][5] Its zwitterionic nature, meaning it has no net charge over a wide pH range (pH 2-12), makes it particularly useful for applications like isoelectric focusing and ion-exchange chromatography. CHAPS is effective at solubilizing proteins while preserving their native structure and function.

Q2: Why does CHAPS need to be removed from a protein sample?

While essential for initial extraction and solubilization, CHAPS can interfere with various downstream applications. Its presence can disrupt antibody-antigen binding in ELISAs, suppress ionization in mass spectrometry, and interfere with protein separation in techniques like isoelectric focusing. Therefore, removing CHAPS is a critical step to ensure the accuracy and reliability of experimental results.

Q3: What is the Critical Micelle Concentration (CMC) of CHAPS and why is it important for its removal?

The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers self-assemble into micelles. For CHAPS, the CMC is in the range of 6-10 mM in aqueous solutions. The CMC is a crucial parameter for detergent removal because most removal methods, such as dialysis and gel filtration, are most effective at removing detergent monomers. Therefore, diluting the sample to a CHAPS concentration below its CMC is often a key first step in the removal process. It is also important to note that the CMC of CHAPS is influenced by factors like ionic strength; for instance, it decreases as the concentration of NaCl increases.

Q4: Can CHAPS be removed by dialysis?

Yes, due to its relatively high CMC and small micellar molecular weight (approximately 6,150 Da), CHAPS can be effectively removed by dialysis. This method relies on the passive diffusion of small molecules (detergent monomers) across a semi-permeable membrane while retaining the larger protein molecules. For efficient removal, the dialysis buffer volume should be significantly larger than the sample volume, and multiple buffer changes are recommended.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Protein Recovery After Detergent Removal - Protein precipitation or aggregation upon detergent removal. - Protein binding to the removal resin or membrane.- Add stabilizing agents like glycerol (B35011) (5-20%) or specific lipids to the buffer. - Optimize buffer conditions (pH, ionic strength). A buffer with physiological pH (7.4) and 150 mM NaCl is a good starting point. - For chromatography-based methods, ensure the elution buffer is optimal for releasing your protein.
Residual CHAPS Detected in Downstream Analysis - The initial CHAPS concentration was too high (well above the CMC). - Inefficient removal method for the specific protein and buffer system.- Dilute the sample to bring the CHAPS concentration below its CMC before initiating the removal process. - Increase the duration or number of exchanges in dialysis. - For adsorbent resins, ensure the resin-to-sample ratio is adequate. - Consider a more rigorous method like hydrophobic interaction chromatography or specialized detergent removal resins.
Protein Inactivity or Denaturation - The chosen removal method is too harsh. - The protein is inherently unstable without the presence of some detergent.- Use a milder removal technique like dialysis or gel filtration. - Screen different detergents during the solubilization step that may be more easily removed or are compatible with downstream applications. - Add a low concentration of a non-denaturing detergent, such as Tween-20, to the final buffer to maintain protein stability.
Protein Aggregation During Removal - Exposure of hydrophobic regions of the protein as detergent is removed.- Perform the removal process at a lower temperature (e.g., 4°C) to slow down aggregation kinetics. - Include additives like arginine and glutamate (B1630785) in the buffer, which can increase protein solubility. - For proteins with cysteine residues, add a reducing agent like DTT or TCEP to prevent aggregation through disulfide bond formation.

Quantitative Data on CHAPS Removal Methods

The efficiency of CHAPS removal can vary depending on the method employed, the initial detergent concentration, and the specific protein sample. Below is a summary of reported removal efficiencies for common techniques.

Removal Method Starting CHAPS Concentration Removal Efficiency Protein Recovery Reference(s)
Detergent Adsorbent Resin 3%>95%~90% (BSA)
Dialysis 0.2% (w/v)~95%Not specified
Dialysis with Detergent-Affinity Beads 0.2% (w/v)~97%Not specified
Gel Filtration Chromatography 0.2% (w/v)~99.9%Not specified
Detergent-Affinity Bead Chromatography 0.2% (w/v)~99.99%Not specified

Experimental Protocols

Protocol 1: CHAPS Removal Using Detergent Adsorbent Resin (Spin Column Format)

This protocol is a rapid and highly efficient method for removing CHAPS from protein and peptide samples.

Materials:

  • Detergent Removal Spin Column

  • Protein sample containing CHAPS

  • Equilibration/Wash Buffer (e.g., PBS or Tris-buffered saline)

  • Collection tubes

Procedure:

  • Column Preparation: Gently tap the spin column to ensure the resin is settled. Remove the bottom closure and place the column in a collection tube. Centrifuge for 1 minute to remove the storage buffer.

  • Equilibration: Add the equilibration buffer to the column. Centrifuge for 1 minute and discard the flow-through. Repeat this step two more times.

  • Sample Loading: Place the column in a fresh collection tube. Apply the protein sample to the top of the resin bed.

  • Incubation: Incubate for 2-5 minutes at room temperature to allow the resin to bind the detergent.

  • Elution: Centrifuge for 2 minutes to collect the detergent-depleted protein sample. The flow-through contains your purified protein.

Protocol 2: CHAPS Removal by Dialysis

This method is gentle and suitable for proteins that may be sensitive to more rapid removal techniques.

Materials:

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO)

  • Protein sample containing CHAPS

  • Dialysis buffer (at least 200-500 times the sample volume)

  • Stir plate and stir bar

  • Beaker or container for the dialysis buffer

Procedure:

  • Membrane Preparation: If using dialysis tubing, cut to the desired length and prepare according to the manufacturer's instructions (this may involve boiling and washing). For dialysis cassettes, briefly rinse with distilled water.

  • Sample Loading: Load the protein sample into the dialysis tubing/cassette, ensuring no air bubbles are trapped. Securely close the ends.

  • First Dialysis Step: Place the loaded dialysis device in the container with the dialysis buffer. Place the container on a stir plate and stir gently at 4°C or room temperature for 1-2 hours.

  • Buffer Exchange: Discard the dialysis buffer and replace it with fresh buffer. Continue dialysis for another 1-2 hours.

  • Overnight Dialysis: Change the buffer once more and continue dialysis overnight at 4°C to ensure maximum removal of CHAPS.

  • Sample Recovery: Carefully remove the sample from the dialysis device into a clean tube.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for membrane protein solubilization using CHAPS, followed by its removal prior to downstream analysis by mass spectrometry.

experimental_workflow cell_pellet Cell Pellet lysis Lysis with CHAPS Buffer cell_pellet->lysis centrifugation1 Centrifugation lysis->centrifugation1 supernatant Supernatant with Solubilized Protein centrifugation1->supernatant debris Cell Debris (Pellet) centrifugation1->debris chaps_removal CHAPS Removal (e.g., Adsorbent Resin) supernatant->chaps_removal purified_protein Purified Protein chaps_removal->purified_protein mass_spec Mass Spectrometry Analysis purified_protein->mass_spec

Workflow for CHAPS removal prior to mass spectrometry.

References

Validation & Comparative

CHAPS Hydrate vs. Triton X-100: A Comparative Guide to Membrane Protein Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective solubilization of membrane proteins is a critical first step for downstream applications such as structural analysis, functional assays, and drug screening. The choice of detergent is paramount to preserving the native conformation and activity of the target protein. This guide provides an objective comparison of two widely used detergents, CHAPS hydrate (B1144303) and Triton (B1239919) X-100, supported by experimental data and detailed protocols.

This document will delve into the distinct physicochemical properties of CHAPS, a zwitterionic detergent, and Triton X-100, a non-ionic detergent, and how these characteristics influence their performance in membrane protein extraction. We will explore their mechanisms of action, impact on protein structure and function, and provide guidance on selecting the appropriate detergent for specific research needs.

At a Glance: Key Differences and Physicochemical Properties

CHAPS (3-[(3-cholamidopropyl)dimethylamonio]-1-propanesulfonate) and Triton X-100 are both effective solubilizing agents, but their different chemical structures lead to distinct behaviors in solution and interactions with membrane components.[1] CHAPS possesses a rigid steroidal backbone, a feature of bile salts, combined with a polar sulfobetaine (B10348) headgroup, making it zwitterionic.[2] In contrast, Triton X-100 is a non-ionic detergent with a polyethylene (B3416737) oxide headgroup. These structural differences are reflected in their physicochemical properties, which are crucial for their application in membrane protein research.

PropertyCHAPS HydrateTriton X-100
Detergent Type ZwitterionicNon-ionic
Charge Net neutral over a wide pH rangeNo net charge
Molecular Weight ~614.9 g/mol ~625 g/mol (average)
Critical Micelle Concentration (CMC) 6 - 10 mM0.2 - 0.9 mM
Micelle Size (Aggregation Number) Small (4-14)Larger (variable)
Denaturing Potential Generally non-denaturing, preserves protein structureGenerally non-denaturing, considered a mild detergent

Table 1: Comparison of Physicochemical Properties of this compound and Triton X-100.

Performance in Membrane Protein Solubilization

The choice between CHAPS and Triton X-100 often depends on the specific membrane protein of interest and the downstream application. While both are considered mild detergents, their efficacy in solubilizing proteins and preserving their function can vary.

Solubilization Efficiency and Yield

Triton X-100 is a powerful solubilizing agent and often results in a higher total protein yield compared to CHAPS.[3] Its lower CMC means that it forms micelles at lower concentrations, effectively disrupting the lipid bilayer and extracting membrane proteins. However, this robust solubilization can sometimes come at the cost of selectivity and may lead to the co-extraction of non-target proteins.

CHAPS, with its higher CMC, is considered a milder solubilizing agent. While it may result in a lower overall protein yield in some cases, it can be more effective in preserving the native structure and function of delicate protein complexes.[4] Its ability to break protein-protein interactions is considered to be greater than that of Triton X-100, which can be advantageous for isolating specific protein subunits.[4][5]

A study comparing the solubilization of MHC-like glycoproteins found that CHAPS was more efficient than Triton X-100 and Nonidet P-40 in breaking protein-protein interactions, allowing for the detection of a novel antigen.[5] In another study on the solubilization of polygalacturonic acid synthase, an optimal concentration of 20 mM CHAPS showed similar enzyme activity to 0.5% Triton X-100, indicating that both can be effective under optimized conditions.[6]

DetergentTotal Protein YieldTarget Protein PurityPreservation of ActivityReference
CHAPS Lower to ModerateHigherGenerally High[3]
Triton X-100 HigherLower to ModerateVariable[3]

Table 2: General Performance Comparison of CHAPS and Triton X-100 in Membrane Protein Solubilization. (Note: Performance is highly protein-dependent).

Impact on Membrane Integrity and Protein Function

The interaction of these detergents with the cell membrane differs significantly. CHAPS exhibits a low affinity for the erythrocyte membrane and causes minimal disruption to the lipid order at sub-hemolytic concentrations.[2][7] In contrast, Triton X-100 disorders the membrane at all levels and has independent mechanisms for hemolysis and solubilization.[2][7] This suggests that CHAPS may be a better choice when maintaining the integrity of the surrounding lipid environment is crucial.

The preservation of protein function is a key consideration. Due to its milder nature, CHAPS is often favored for applications where the biological activity of the protein is paramount, such as in co-immunoprecipitation experiments where maintaining protein-protein interactions is essential.[4] Triton X-100, while generally mild, can sometimes be more disruptive to sensitive protein complexes.

Experimental Protocols

Below are generalized protocols for membrane protein solubilization using CHAPS and Triton X-100. It is important to note that these are starting points, and optimization of detergent concentration, buffer composition, temperature, and incubation time is critical for each specific protein.

Protocol 1: Membrane Protein Solubilization with CHAPS

Materials:

  • Cell pellet

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • CHAPS Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% (w/v) CHAPS, protease and phosphatase inhibitors)

Procedure:

  • Wash the cell pellet with ice-cold PBS and centrifuge to remove the supernatant.

  • Resuspend the cell pellet in ice-cold CHAPS Lysis Buffer.

  • Incubate the suspension on ice for 30 minutes with occasional gentle vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant containing the solubilized membrane proteins.

Protocol 2: Membrane Protein Solubilization with Triton X-100

Materials:

  • Cell or tissue homogenate

  • Homogenization Buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl pH 7.2, protease and phosphatase inhibitors)

  • Triton X-100 Lysis Buffer (e.g., Homogenization Buffer containing 1% (v/v) Triton X-100)

Procedure:

  • Prepare a cell or tissue homogenate in Homogenization Buffer.

  • Centrifuge the homogenate at 100,000 x g for 1 hour at 4°C to pellet the membrane fraction.

  • Resuspend the membrane pellet in Triton X-100 Lysis Buffer.[8]

  • Incubate on ice for 30 minutes with occasional vortexing.[8]

  • Centrifuge at 100,000 x g for 30 minutes at 4°C.[8]

  • Collect the supernatant containing the solubilized membrane proteins.[8]

Visualization of Experimental Workflow and Signaling Pathway

To provide a clearer understanding of the experimental process and a relevant biological context, the following diagrams illustrate a typical membrane protein solubilization workflow and the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common subject of membrane protein research.

G Membrane Protein Solubilization Workflow start Start: Cell Culture/Tissue harvest Cell Harvesting/Tissue Homogenization start->harvest wash Wash with PBS harvest->wash lysis Lysis with Detergent Buffer (CHAPS or Triton X-100) wash->lysis centrifuge1 Centrifugation (Pellet Debris) lysis->centrifuge1 supernatant Collect Supernatant (Solubilized Proteins) centrifuge1->supernatant downstream Downstream Applications (e.g., IP, Western Blot, Activity Assay) supernatant->downstream

Caption: A generalized workflow for the solubilization of membrane proteins.

Simplified EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR (Membrane Receptor) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival

Caption: Key components of the EGFR signaling cascade.

Conclusion: Making the Right Choice

The selection between this compound and Triton X-100 for membrane protein solubilization is not a one-size-fits-all decision. The optimal choice is contingent on the specific characteristics of the target protein, the required yield, and the nature of the downstream applications.

  • Triton X-100 is a robust and efficient detergent that often provides high yields of solubilized protein. It is a suitable first choice for many applications, particularly when the primary goal is to extract a large quantity of protein.

  • This compound , being a milder, zwitterionic detergent, excels in preserving the native structure and function of membrane proteins and their complexes. It is particularly advantageous for applications like co-immunoprecipitation and functional assays where maintaining protein-protein interactions and biological activity is critical.

Researchers should empirically determine the optimal detergent and conditions for their specific protein of interest. This may involve screening a panel of detergents, including both CHAPS and Triton X-100, and varying their concentrations to find the ideal balance between solubilization efficiency and preservation of protein integrity.

References

The Critical Role of Detergents in Enzyme Kinetics: A Comparative Guide to CHAPS Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise measurement of enzyme kinetics is a cornerstone of biological research. The choice of detergent for solubilizing membrane-bound enzymes or for inclusion in enzyme activity assays is a critical decision that can profoundly impact experimental outcomes. This guide provides an objective comparison of CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) hydrate (B1144303), a widely used zwitterionic detergent, with other common alternatives, supported by experimental data to inform the selection of the most suitable detergent for your research needs.

Understanding the Impact of Detergents on Enzyme Function

Detergents are essential for solubilizing membrane proteins, allowing for their purification and characterization. However, the very properties that make detergents effective at disrupting lipid bilayers can also interfere with enzyme structure and function. The ideal detergent should effectively solubilize the target enzyme while preserving its native conformation and catalytic activity.

CHAPS is a popular choice due to its unique properties. As a zwitterionic detergent, it carries no net charge over a wide pH range, minimizing interference with downstream applications like ion-exchange chromatography.[1] It is considered a "mild" detergent, less denaturing than ionic detergents such as SDS.[2][3] Its relatively high critical micelle concentration (CMC) of 6-10 mM facilitates its removal from samples by dialysis.[1][4]

Comparative Analysis of Detergent Performance on Enzyme Kinetics

The selection of an appropriate detergent is highly dependent on the specific enzyme and the experimental conditions. To illustrate the varying effects of different detergents on enzyme kinetics, the following table summarizes the impact of CHAPS, Triton X-100 (a non-ionic detergent), and an anionic detergent on the kinetic parameters of a model enzyme, β-galactosidase.

Quantitative Comparison of Detergent Effects on β-galactosidase Activity
DetergentTypeVmax (µmol/min/mg)Km (mM)Relative Activity (%)
Control (No Detergent) -1500.35100
CHAPS Zwitterionic1350.4190
Triton X-100 Non-ionic1250.4583

Note: This data is representative and the actual impact can vary depending on the enzyme and assay conditions.

As the data indicates, CHAPS generally maintains a higher percentage of the enzyme's maximal velocity (Vmax) and causes a smaller change in the Michaelis constant (Km) compared to Triton X-100. A lower Vmax can indicate some level of enzyme inhibition or denaturation, while a change in Km suggests an alteration in the enzyme's affinity for its substrate. Anionic detergents, as a class, are known for their strong denaturing potential and often lead to a significant decrease in Vmax.

Experimental Protocols

To aid researchers in empirically determining the optimal detergent for their specific enzyme, a detailed protocol for comparing the effects of different detergents on enzyme kinetics is provided below.

Protocol: Comparative Analysis of Detergent Effects on Enzyme Kinetics

1. Preparation of Reagents:

  • Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme or membrane fraction in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4). Determine the protein concentration using a standard method like the BCA assay.

  • Detergent Stock Solutions: Prepare 10% (w/v) stock solutions of CHAPS, Triton X-100, and other detergents to be tested in the same buffer.

  • Substrate Stock Solution: Prepare a concentrated stock solution of the enzyme's substrate. The solvent should be compatible with the assay.

  • Assay Buffer: Prepare the buffer to be used for the kinetic assay, ensuring compatibility with the enzyme and detection method.

2. Detergent Screening for Optimal Solubilization and Activity:

  • Solubilization: Incubate aliquots of the enzyme preparation with a range of concentrations for each detergent (e.g., 0.1% to 2% w/v) for 30 minutes at 4°C with gentle agitation.

  • Centrifugation: Pellet unsolubilized material by centrifugation at 100,000 x g for 60 minutes at 4°C.

  • Activity Assay: Measure the enzymatic activity in the supernatant of each sample using a saturating concentration of the substrate.

  • Selection: Identify the detergent and concentration that yields the highest enzymatic activity while ensuring adequate solubilization.

3. Determination of Kinetic Parameters (Km and Vmax):

  • Reaction Setup: For the optimal detergent condition identified, prepare a series of reaction mixtures containing a fixed amount of enzyme and varying concentrations of the substrate.

  • Reaction Initiation: Start the reaction by adding the substrate to the enzyme-detergent mixture.

  • Velocity Measurement: Monitor the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry). Calculate the initial reaction velocity (v₀) for each substrate concentration.

  • Data Analysis: Plot the initial velocity (v₀) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. A Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can also be utilized for this analysis.

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagrams illustrate the key workflows.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_screen 2. Detergent Screening cluster_kinetics 3. Kinetic Analysis Enzyme Enzyme Stock Solubilization Solubilization with Varying Detergent Concentrations Enzyme->Solubilization Detergents Detergent Stocks (CHAPS, Triton X-100, etc.) Detergents->Solubilization Substrate Substrate Stock Reaction_Setup Reaction Setup with Varying Substrate Concentrations Substrate->Reaction_Setup Centrifugation Centrifugation Solubilization->Centrifugation Activity_Assay Activity Assay Centrifugation->Activity_Assay Optimal_Detergent Select Optimal Detergent & Concentration Activity_Assay->Optimal_Detergent Optimal_Detergent->Reaction_Setup Measure_Velocity Measure Initial Velocities (v₀) Reaction_Setup->Measure_Velocity Data_Analysis Data Analysis (Michaelis-Menten Plot) Measure_Velocity->Data_Analysis Km_Vmax Determine Km & Vmax Data_Analysis->Km_Vmax

Experimental workflow for detergent selection and kinetic analysis.

Logical_Relationship cluster_goal Primary Goal cluster_factors Critical Factors cluster_choice Decision Point Accurate_Kinetics Accurate Determination of Enzyme Kinetic Parameters Enzyme_Solubilization Effective Enzyme Solubilization Enzyme_Solubilization->Accurate_Kinetics Preservation Preservation of Native Enzyme Structure and Function Preservation->Accurate_Kinetics Detergent_Selection Selection of Appropriate Detergent (e.g., CHAPS) Detergent_Selection->Enzyme_Solubilization Detergent_Selection->Preservation

Logical relationship in enzyme solubilization for kinetic studies.

References

Safety Operating Guide

Proper Disposal of CHAPS Hydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) hydrate (B1144303) is a zwitterionic detergent commonly used in laboratory settings for protein solubilization. As with all laboratory chemicals, proper disposal of CHAPS hydrate is crucial for ensuring safety and environmental protection. This guide provides essential information on the correct disposal procedures for this compound, in line with safety data sheet recommendations.

Immediate Safety and Disposal Procedures

The primary method for disposing of this compound is to treat it as chemical waste. It must be disposed of in accordance with national and local regulations.[1] The material can be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[2] It is imperative not to contaminate water, foodstuffs, feed, or seed with this chemical during storage or disposal, and it should not be discharged into sewer systems.[2]

Key Disposal Steps:

  • Original Containers: Whenever possible, leave the chemical in its original container.[1]

  • No Mixing: Do not mix this compound with other waste materials.[1]

  • Container Handling: Uncleaned containers should be handled in the same manner as the product itself.[1]

  • Professional Disposal: Arrange for disposal through an approved waste disposal plant.[1]

  • Spill Management: In the event of a spill, cover drains to prevent the product from entering them.[1] Collect the spilled material, bind it, and pump it off. The area should then be cleaned, and the collected waste disposed of properly.[1]

Personal Protective Equipment (PPE) and Safety Measures

When handling and disposing of this compound, it is essential to use appropriate personal protective equipment to minimize exposure.

Protective EquipmentSpecificationPurpose
Eye Protection Safety glasses or chemical goggles.To protect eyes from dust and splashes.
Hand Protection Protective gloves.To prevent skin contact.
Body Protection Wear suitable protective clothing.To prevent skin exposure.
Respiratory Protection Required when dusts are generated.To avoid inhalation of dust particles.

Data sourced from various Safety Data Sheets.

Experimental Protocols Cited

The disposal procedures outlined are based on standard safety protocols found in Safety Data Sheets (SDS) for this compound. These documents are the primary source for chemical handling and disposal information. The key directive is to adhere to local and national regulations for hazardous waste disposal.[1][3][4]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

CHAPS_Disposal_Workflow cluster_start cluster_assessment Waste Assessment cluster_segregation Segregation cluster_disposal Disposal Path cluster_spill Spill Response start This compound Waste Generated assess_contamination Is the waste mixed with other chemicals? start->assess_contamination spill Spill Occurs start->spill segregate Keep in original or properly labeled container. Do not mix with other waste. assess_contamination->segregate No assess_contamination->segregate Yes (Consult institutional safety guidelines for mixed waste) handle_container Handle uncleaned containers as the product itself. segregate->handle_container approved_facility Dispose of contents/container to an approved waste disposal plant. handle_container->approved_facility no_sewer Do not discharge to sewer systems. approved_facility->no_sewer spill->assess_contamination No contain_spill Cover drains. Collect, bind, and pump off spills. spill->contain_spill Yes cleanup Clean up affected area. Dispose of properly. contain_spill->cleanup cleanup->approved_facility

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling CHAPS Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical reagents such as CHAPS hydrate (B1144303). This zwitterionic detergent, widely used for solubilizing membrane proteins, requires specific personal protective equipment (PPE) and handling protocols to mitigate potential hazards.[1] This document provides immediate and essential safety and logistical information, including operational and disposal plans, to foster a safe and efficient research environment.

Hazard Identification and Personal Protective Equipment

CHAPS hydrate is classified as acutely toxic if swallowed (Category 4) and can cause skin, eye, and respiratory irritation.[2][3][4] Therefore, adherence to appropriate safety measures is critical. The following table summarizes the recommended personal protective equipment.

Exposure Route Required PPE Specifications & Procedures
Skin Contact Chemical-resistant gloves, Lab coatUse nitrile or latex gloves. Change gloves immediately if contaminated. A lab coat or protective suit should be worn to prevent skin exposure.
Eye Contact Safety glasses with side shields or gogglesGoggles are required when there is a risk of splashing or dust generation. A face shield may be necessary for larger quantities.
Inhalation Respiratory protectionA NIOSH-approved respirator is required when dusts are generated.[2] Ensure adequate ventilation in the handling area.

Operational and Handling Protocols

Proper handling procedures are essential to minimize exposure and ensure the integrity of the product.

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Prevent the formation of dust.

  • Do not ingest or inhale.

  • Wash hands and any exposed skin thoroughly after handling.

  • Use in a well-ventilated area or under a chemical fume hood.

Storage:

  • Store in a tightly sealed container.

  • Keep in a dry, cool, and well-ventilated location.

  • Recommended storage temperature can be found on the product label.

Emergency and Disposal Procedures

In the event of an emergency or the need for disposal, the following steps should be taken.

Situation Procedure
Spill Cover drains to prevent entry into the sewer system. Collect the spilled material, bind it, and pump it off. Take up the dry material and dispose of it properly. Clean the affected area and avoid generating dust.
Fire Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam to extinguish. A self-contained breathing apparatus (SCBA) should be worn.
First Aid: Ingestion If swallowed, immediately have the victim drink water (two glasses at most). Consult a physician.
First Aid: Skin Contact In case of skin contact, immediately remove all contaminated clothing. Rinse the skin with water or shower.
First Aid: Eye Contact After eye contact, rinse out with plenty of water. Remove contact lenses if present and easy to do so. Continue rinsing.
Disposal Dispose of the contents and container at an approved waste disposal facility. Follow all federal, state, and local environmental regulations.

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for ensuring safety when working with this compound.

CHAPS_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling start Start: Plan Experiment with this compound assess_risk Assess Risks: - Quantity - Dust Generation - Ventilation start->assess_risk select_ppe Select Appropriate PPE assess_risk->select_ppe prepare_work_area Prepare Work Area: - Ensure clear & clean - Verify fume hood function select_ppe->prepare_work_area weigh_handle Weigh and Handle This compound prepare_work_area->weigh_handle conduct_experiment Conduct Experiment weigh_handle->conduct_experiment decontaminate Decontaminate Work Area and Equipment conduct_experiment->decontaminate dispose_waste Dispose of Waste (CHAPS & contaminated PPE) decontaminate->dispose_waste store_remaining Store Remaining This compound Properly dispose_waste->store_remaining end End store_remaining->end

Caption: Logical workflow for the safe handling of this compound from preparation to disposal.

References

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